molecular formula C5H6N2O. HCl B195899 4-Aminopyridin-1-ium-1-olate hydrochloride CAS No. 1433-03-0

4-Aminopyridin-1-ium-1-olate hydrochloride

Cat. No.: B195899
CAS No.: 1433-03-0
M. Wt: 110.12 36.46
InChI Key: QNYMQFBKNOARCJ-UHFFFAOYSA-N
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Description

4-Aminopyridin-1-ium-1-olate hydrochloride, also known as 4-Aminopyridine N-Oxide hydrochloride (CAS 1433-03-0), is an organic compound with the molecular formula C5H7ClN2O and a molecular weight of 146.57500 g/mol . This compound is recognized in pharmaceutical research as a specified impurity or related compound of Dalfampridine (4-Aminopyridine), a potassium channel blocker used to improve walking in adults with multiple sclerosis (MS) . As a research tool, its primary value lies in its structural relation to 4-Aminopyridine (4-AP), a well-characterized compound that acts as a relatively selective blocker of voltage-gated potassium (Kv) channels . By blocking these channels, 4-AP prolongs the duration of action potentials, which enhances neurotransmitter release at synaptic junctions . This mechanism is critical for studies aimed at understanding and modulating neuronal excitability. Consequently, this compound and its parent molecule are utilized in vital areas of scientific investigation, including the study of potassium conductances in neurophysiology, the effects of neurotoxins on neuronal function, and the exploration of potential therapies for conditions such as MS and spinal cord injury . The product is provided with a Certificate of Analysis to ensure quality and consistency for your research applications. Warning: This product is intended for research use only and is not approved for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypyridin-4-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-1-3-7(8)4-2-5;/h1-4,6,8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYMQFBKNOARCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482722
Record name AGN-PC-0OFPKS
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433-03-0
Record name NSC285114
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0OFPKS
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

crystal structure of 4-aminopyridine N-oxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Crystal Structure of 4-Aminopyridine N-Oxide Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (C₅H₇N₂O⁺·Cl⁻), a compound of significant interest in medicinal chemistry. Synthesizing primary crystallographic data with procedural rationale, this document elucidates the synthesis, crystal growth, and definitive solid-state architecture as determined by single-crystal X-ray diffraction. Key structural features, including unit cell parameters, space group, and the intricate network of hydrogen bonds, are detailed. The guide further discusses the causality behind the experimental workflow and the profound implications of the structural data on drug development processes such as polymorphism screening, formulation design, and structure-activity relationship (SAR) studies. This document is structured to serve as a foundational reference for researchers engaged in the development of pyridine-based therapeutic agents.

Introduction: The Significance of 4-Aminopyridine N-Oxide Derivatives

4-Aminopyridine is a well-established potassium channel blocker, recognized for its therapeutic efficacy in improving walking in patients with multiple sclerosis.[1] The strategic modification of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, aiming to enhance properties like solubility, stability, and bioavailability. The introduction of an N-oxide moiety to the pyridine ring, yielding 4-aminopyridine N-oxide, fundamentally alters the molecule's electronic distribution and hydrogen bonding potential.

Formation of the hydrochloride salt by protonating the N-oxide oxygen further refines these properties, creating a system where intermolecular interactions are primed to play a dominant role in the solid state. A precise understanding of the three-dimensional atomic arrangement in the crystalline lattice is therefore not an academic formality, but a critical prerequisite for rational drug design. It provides the empirical foundation for computational modeling, aids in anticipating potential solid-state liabilities like polymorphism, and informs the development of stable, effective drug formulations.

Synthesis and Single-Crystal Growth

Synthesis Pathway

The preparation of 4-aminopyridine N-oxide hydrochloride is typically approached via a multi-step synthesis. A common route begins with the oxidation of pyridine to pyridine N-oxide, followed by nitration to produce 4-nitropyridine N-oxide. Subsequent reduction of the nitro group yields 4-aminopyridine N-oxide.[2]

synthesis_pathway Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation (e.g., H₂O₂) Nitro_N_Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Amino_N_Oxide 4-Aminopyridine N-Oxide Nitro_N_Oxide->Amino_N_Oxide Reduction (e.g., Fe/Acid) HCl_Salt 4-Aminopyridine N-Oxide Hydrochloride Amino_N_Oxide->HCl_Salt Acidification (HCl)

Caption: Synthetic route to 4-aminopyridine N-oxide hydrochloride.

The final step involves dissolving the 4-aminopyridine N-oxide free base in a suitable solvent, such as ethanol, and treating it with a stoichiometric amount of hydrochloric acid to precipitate the salt.

Rationale for Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical experimental prerequisite for a successful structure determination. The goal is to encourage molecules to pack in a highly ordered, repeating lattice, free from significant defects. For salts like 4-aminopyridine N-oxide hydrochloride, the slow evaporation technique is a proven and effective method.

Protocol: Slow Evaporation Crystallization

  • Solution Preparation: Prepare a saturated or near-saturated solution of the synthesized salt in a suitable solvent system (e.g., ethanol/water) at room temperature or slightly elevated temperature. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a suitable rate.

  • Incubation: Filter the solution to remove any particulate matter and transfer it to a clean crystallization dish or vial.

  • Controlled Evaporation: Cover the container with a perforated film (e.g., Parafilm with small pinholes) to slow the rate of solvent evaporation.

  • Growth: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the nucleation and growth of single crystals.

The deliberate choice of a slow evaporation rate is causal to obtaining diffraction-quality crystals; rapid precipitation often leads to polycrystalline powders or poorly ordered microcrystals unsuitable for this analysis.

Methodology: Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The workflow is a systematic process designed to ensure data integrity and lead to an unambiguous structural model.

experimental_workflow cluster_crystal Crystal Handling cluster_data Data Collection cluster_structure Structure Determination cluster_output Final Output selection Crystal Selection (Microscope) mounting Mounting on Goniometer Head selection->mounting diffractometer Mount on Diffractometer mounting->diffractometer cooling Cryo-cooling (e.g., 100 K) diffractometer->cooling data_collection X-ray Diffraction Data Collection cooling->data_collection processing Data Integration & Scaling data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation Structure Validation (CHECKCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file report Deposition (e.g., CSD) & Publication cif_file->report

Sources

The Enigmatic Potassium Channel Blocker: An In-Depth Technical Guide to the Mechanism of Action of 4-Aminopyridine N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine N-oxide, a close structural analog of the well-characterized potassium channel blocker 4-aminopyridine, presents a compelling yet underexplored pharmacological profile. This technical guide synthesizes the current, albeit limited, understanding of its mechanism of action. The central hypothesis posits that 4-aminopyridine N-oxide primarily functions as a prodrug, undergoing in vivo reduction to the active moiety, 4-aminopyridine. Consequently, its ultimate effect on neuronal excitability is likely mediated by the established potassium channel blocking properties of its parent compound. This guide will delve into the physicochemical properties of 4-aminopyridine N-oxide, elaborate on the proposed prodrug mechanism, and provide detailed experimental protocols to rigorously test this hypothesis. Furthermore, we will explore the potential for intrinsic activity and offer a comprehensive framework for future research in this area.

Introduction: The 4-Aminopyridine Family and the N-Oxide Derivative

4-aminopyridine (4-AP) is a potent, non-selective blocker of voltage-gated potassium (Kv) channels, with a long history of use in both research and clinical settings.[1] Its ability to enhance neurotransmitter release and improve nerve impulse conduction in demyelinated axons has led to its investigation for various neurological disorders.[2][3][4] 4-Aminopyridine N-oxide, as its name suggests, is a derivative of 4-AP where the pyridine nitrogen has been oxidized. This seemingly minor chemical modification has significant implications for its physicochemical properties and, consequently, its biological activity. While 4-aminopyridine N-oxide has been identified as a genotoxic impurity in the synthesis of Dalfampridine (a sustained-release formulation of 4-AP), its own pharmacological profile remains largely uncharacterized.[5] This guide will proceed under the central working hypothesis that 4-aminopyridine N-oxide's primary mechanism of action is that of a prodrug to 4-AP.

Physicochemical Properties: A Tale of Two Molecules

The addition of an oxygen atom to the pyridine ring alters the electronic and steric properties of the molecule, influencing its solubility, polarity, and potential for biological interactions. A comparative analysis of the physicochemical properties of 4-aminopyridine and its N-oxide derivative is crucial for understanding its likely behavior in a biological system.

Property4-Aminopyridine4-Aminopyridine N-OxideRationale for Difference
Molecular Formula C₅H₆N₂C₅H₆N₂OAddition of an oxygen atom.[6][7]
Molecular Weight 94.12 g/mol 110.11 g/mol Addition of an oxygen atom.[1][6]
pKa 9.17Expected to be lowerThe N-oxide group is electron-withdrawing, reducing the basicity of the exocyclic amino group.
LogP 0.76Expected to be lowerThe N-oxide group increases polarity, leading to lower lipophilicity.
Solubility Soluble in waterSoluble in water and alcohol[8][9]The polar N-oxide group enhances solubility in polar solvents.

The Prodrug Hypothesis: A Reductive Pathway to Potassium Channel Blockade

The most plausible mechanism of action for 4-aminopyridine N-oxide is its in vivo conversion to 4-aminopyridine. This hypothesis is supported by the fact that N-oxides of nitrogen-containing xenobiotics can be metabolically reduced by enzymes such as cytochrome P450 and aldehyde oxidase.

Proposed Metabolic Conversion

The proposed metabolic pathway involves the enzymatic reduction of the N-oxide moiety to yield the parent amine, 4-aminopyridine.

A 4-Aminopyridine N-Oxide C In Vivo Reduction (e.g., Cytochrome P450, Aldehyde Oxidase) A->C B 4-Aminopyridine (Active Drug) C->B

Caption: Proposed metabolic reduction of 4-aminopyridine N-oxide.

The Ultimate Mechanism: 4-Aminopyridine's Block of Voltage-Gated Potassium Channels

Upon its formation, 4-aminopyridine exerts its effects by blocking voltage-gated potassium channels. The mechanism of 4-AP's action is well-documented and involves several key features:

  • Intracellular Site of Action: 4-AP crosses the cell membrane in its neutral form and then becomes protonated within the cytoplasm.[10] It is this cationic form that blocks the potassium channel from the intracellular side.

  • Open-Channel Block: 4-AP preferentially binds to and blocks potassium channels when they are in the open conformation.[10][11] This means that the blocking effect is more pronounced in neurons that are actively firing.

  • Pore Occlusion: The protonated 4-AP molecule physically occludes the inner pore of the channel, preventing the efflux of potassium ions.

  • Consequences of Blockade: By inhibiting the repolarizing potassium currents, 4-AP broadens the action potential. This has two main consequences:

    • It prolongs the depolarization of the presynaptic terminal, leading to an increased influx of calcium and enhanced neurotransmitter release.

    • In demyelinated axons, where potassium channels are exposed, 4-AP reduces the leakage of potassium ions, helping to restore action potential propagation.[12]

A Increased Neuronal Firing BB BB A->BB B Opening of Voltage-Gated K+ Channels C 4-Aminopyridine (intracellular, protonated) D Block of Open K+ Channels C->D E Reduced K+ Efflux D->E F Prolonged Action Potential E->F G Increased Ca2+ Influx at Presynaptic Terminal F->G I Restoration of Conduction in Demyelinated Axons F->I H Enhanced Neurotransmitter Release G->H BB->D

Caption: Mechanism of action of 4-aminopyridine.

Intrinsic Activity of 4-Aminopyridine N-Oxide: A Matter of Speculation

While the prodrug hypothesis is compelling, the possibility of 4-aminopyridine N-oxide possessing intrinsic activity at potassium channels cannot be entirely dismissed. However, it is likely that any such activity would be significantly weaker than that of 4-AP. The increased polarity and altered charge distribution of the N-oxide derivative may hinder its ability to traverse the cell membrane and interact with the intracellular binding site on the potassium channel. Direct experimental evidence is required to confirm or refute any intrinsic activity.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the mechanism of action of 4-aminopyridine N-oxide, a series of well-defined experiments are necessary.

Protocol 1: In Vitro Metabolic Stability and Prodrug Conversion

Objective: To determine if 4-aminopyridine N-oxide is metabolized to 4-aminopyridine in a biological system.

Methodology:

  • Prepare Liver Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat, mouse, or human) using standard differential centrifugation techniques.

  • Incubation: Incubate 4-aminopyridine N-oxide (at a range of concentrations) with the liver microsomes in the presence of an NADPH-generating system.

  • Time-Course Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Sample Analysis: Quench the reaction and analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of both 4-aminopyridine N-oxide and 4-aminopyridine.

  • Data Analysis: Plot the concentration of 4-aminopyridine N-oxide and 4-aminopyridine over time to determine the rate of metabolism and the formation of the parent drug.

Protocol 2: Electrophysiological Characterization of Potassium Channel Blockade

Objective: To directly assess the potassium channel blocking activity of 4-aminopyridine N-oxide and compare it to 4-aminopyridine.

Methodology:

  • Cell Culture: Use a cell line that stably expresses a specific voltage-gated potassium channel subtype (e.g., HEK293 cells expressing Kv1.1 or Kv1.2).

  • Whole-Cell Patch-Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from the transfected cells.

    • Use a voltage protocol to elicit potassium currents (e.g., depolarizing steps from a holding potential of -80 mV).

    • Establish a stable baseline recording of the potassium currents.

  • Drug Application: Perfuse the cells with increasing concentrations of 4-aminopyridine N-oxide and, in separate experiments, 4-aminopyridine.

  • Data Acquisition: Record the potassium currents at each drug concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for both compounds to compare their potencies.

A In Vitro Metabolism Studies (Liver Microsomes) C Quantify conversion of 4-AP N-oxide to 4-AP (LC-MS/MS) A->C B Electrophysiology (Patch-Clamp) D Directly measure K+ channel block by 4-AP N-oxide B->D G Validate Prodrug Hypothesis C->G E Determine IC50 for 4-AP N-oxide D->E F Compare IC50 of 4-AP N-oxide to 4-AP E->F H Assess Intrinsic Activity F->H

Caption: Experimental workflow for validating the mechanism of action.

Conclusion: Unraveling the Enigma

The mechanism of action of 4-aminopyridine N-oxide as a potassium channel blocker is, at present, largely inferred rather than definitively established. The available evidence strongly suggests that it functions as a prodrug, with its pharmacological effects being attributable to its in vivo reduction to 4-aminopyridine. However, the potential for intrinsic activity, though likely weak, remains an open question. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the precise mechanism of this intriguing compound. A thorough understanding of its metabolic fate and direct channel interactions is essential for any future consideration of its therapeutic potential or for accurately assessing its toxicological risk as a pharmaceutical impurity.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv: European Journal of Physiology.
  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain.
  • Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide.
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv.
  • A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of General Physiology.
  • 4-Aminopyridine. Tocris Bioscience.
  • 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology.
  • In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and Experimental Pharmacology and Physiology.
  • Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. Journal of Pharmacological Sciences.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research.
  • Electrophysiological effects of 4-aminopyridine on fictive locomotor activity of the rat spinal cord in vitro. Acta Neurochirurgica Supplement.
  • Physiological effects of 4-aminopyridine on demyelinated mammalian motor and sensory fibers. Annals of Neurology.
  • 4-Aminopyridine N-oxide. CymitQuimica.
  • 4-Aminopyridine N-oxide | 3535-75-9 | FA17842. Biosynth.
  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.
  • 4-Aminopyridine N-Oxide | CAS 3535-75-9. Santa Cruz Biotechnology.
  • Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia. The Journal of Neuroscience.
  • 4-Aminopyridine N-Oxide | CAS No. 3535-75-9. Clearsynth.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-Aminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for assessing the in vitro metabolic stability of 4-aminopyridine N-oxide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of metabolic stability assays, offers detailed, self-validating experimental protocols, and explains the scientific rationale behind key procedural steps. By integrating field-proven insights with established scientific principles, this guide aims to equip researchers with the necessary tools to generate robust and reliable data, crucial for the preclinical assessment of drug candidates. We will explore the roles of various enzymatic systems, primarily cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, in the biotransformation of N-oxide compounds and provide a framework for data interpretation and its implications for drug development.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A key determinant of a drug's oral bioavailability, half-life, and potential for drug-drug interactions is its metabolic stability.[1][2] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450s (CYPs), work to modify xenobiotics, rendering them more water-soluble for excretion.[3][4] Therefore, an early understanding of a compound's susceptibility to hepatic metabolism is paramount for guiding medicinal chemistry efforts and mitigating the risk of late-stage failures.[1][5]

In vitro metabolic stability assays serve as a cornerstone of early drug discovery, offering a high-throughput and cost-effective means to rank-order compounds based on their metabolic liabilities.[3][6] These assays typically utilize subcellular fractions, such as liver microsomes, or intact cellular systems like hepatocytes, to simulate the metabolic environment of the liver.

The Unique Case of 4-Aminopyridine N-oxide

4-Aminopyridine is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[7][8][9] Its N-oxide derivative, 4-aminopyridine N-oxide, represents a class of compounds with distinct physicochemical and metabolic properties. N-oxide functionalities are common in drug metabolism, often formed as metabolites of tertiary amines, and can also be present in parent drug structures.[10] The metabolic fate of N-oxides is of particular interest as they can be subject to both further oxidation and reduction back to the parent amine, creating a complex metabolic profile.[10] Understanding the metabolic stability of 4-aminopyridine N-oxide is therefore crucial for predicting its pharmacokinetic behavior and potential as a therapeutic agent or a metabolite of 4-aminopyridine. Studies have shown that the metabolism of similar compounds can involve N-oxide reduction.[11] For instance, the metabolism of [18F]3-fluoro-4-aminopyridine ([18F]3F4AP) has been shown to be readily metabolized by CYP2E1, with one of its primary metabolites being 3F4AP N-oxide.[12]

This guide will provide a detailed exploration of the experimental approaches to determine the in vitro metabolic stability of 4-aminopyridine N-oxide, focusing on liver microsomal and hepatocyte-based assays.

Foundational Concepts: The Enzymology of N-Oxide Metabolism

The metabolism of 4-aminopyridine N-oxide is likely governed by two major classes of enzymes:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the phase I metabolism of a vast array of drugs.[4][13] CYPs can catalyze a variety of oxidative reactions, including N-oxidation.[13] Furthermore, under certain conditions, CYPs can also facilitate reductive reactions.

  • Flavin-Containing Monooxygenases (FMOs): FMOs are another class of phase I enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[14] They are known to be involved in the N-oxidation of many xenobiotics.[14]

The interplay between these enzyme systems will ultimately determine the metabolic fate of 4-aminopyridine N-oxide. Therefore, our experimental design must be capable of elucidating the contributions of each.

Experimental Design: A Self-Validating Approach to Metabolic Stability Assessment

A robust experimental design is the bedrock of trustworthy data. For in vitro metabolic stability assays, this means incorporating a system of controls that validates the assay's performance and ensures the reliability of the results.

The Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum, rich in CYP enzymes and FMOs, making them an excellent first-line tool for assessing phase I metabolic stability.[1][3]

Workflow for Microsomal Stability Assay

Caption: Workflow of the liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome Stability Assay

  • Preparation of Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer and dilute to 100 mM. Ensure the pH is precisely 7.4, as enzyme activity is pH-sensitive.[15]

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 4-aminopyridine N-oxide in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation should be kept below 1% to avoid significant inhibition of enzyme activity.[6]

    • Human Liver Microsomes (HLM): Thaw cryopreserved HLMs (e.g., from a commercial supplier) rapidly in a 37°C water bath and immediately place on ice.[16] Dilute the microsomes to a final protein concentration of 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System: To ensure a sustained supply of the essential cofactor NADPH, a regenerating system is used.[17] A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15]

  • Incubation Procedure:

    • Pre-warm the HLM suspension and the test compound working solution to 37°C.

    • In a 96-well plate, combine the HLM suspension and the test compound working solution to achieve a final microsomal protein concentration of 0.5 mg/mL and a final 4-aminopyridine N-oxide concentration of 1 µM.[6][15]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For the negative control, substitute the NADPH regenerating system with phosphate buffer.[15] This is a critical step to account for any non-enzymatic degradation of the compound.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[15]

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[3] The cold acetonitrile serves to precipitate the proteins and halt all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[3] The LC-MS/MS method should be optimized for the sensitive and specific detection of 4-aminopyridine N-oxide and its potential metabolites.

Data Presentation: Example Incubation Conditions

ParameterConditionRationale
Test Compound Conc.1 µMA concentration well below the expected Km to ensure first-order kinetics.[6]
Microsomal Protein Conc.0.5 mg/mLA standard concentration that provides sufficient enzymatic activity for most compounds.[15]
Incubation Temperature37°CMimics physiological temperature.[15]
pH7.4Optimal pH for most CYP enzymes.[15]
Time Points0, 5, 15, 30, 45, 60 minProvides a sufficient time course to determine the rate of metabolism.[15]
Negative Control-NADPHDifferentiates enzymatic from non-enzymatic degradation.[15]
Positive ControlVerapamil, DextromethorphanEnsures the metabolic competency of the microsomal preparation.[3]
The Hepatocyte Stability Assay

While microsomes are excellent for studying phase I metabolism, they lack the full complement of phase II (conjugation) enzymes and the cellular context of an intact cell.[18] Hepatocytes, as whole liver cells, contain both phase I and phase II enzymes, as well as the necessary cofactors, providing a more comprehensive picture of hepatic metabolism.[18][19]

Workflow for Hepatocyte Stability Assay

Caption: Workflow of the hepatocyte stability assay.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Hepatocyte Incubation Medium: Use a specialized medium, such as Williams' Medium E, supplemented to maintain cell viability.[5]

    • Cryopreserved Human Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell viability assessment (e.g., trypan blue exclusion) to ensure the health of the cells.

    • Test Compound Stock Solution: Prepare as described for the microsomal assay.

  • Incubation Procedure:

    • Prepare a hepatocyte suspension in the incubation medium at a density of 0.5-1 x 10^6 viable cells/mL.[5][20]

    • Add the test compound to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM).

    • For the negative control, use heat-inactivated hepatocytes to account for non-enzymatic degradation and binding to cellular components.[5]

    • Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle agitation to keep the cells in suspension.[18]

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the hepatocyte suspension.[5]

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.[18]

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

Data Presentation: Example Hepatocyte Assay Conditions

ParameterConditionRationale
Test Compound Conc.1 µMA standard concentration for initial screening.
Hepatocyte Density0.5 x 10^6 cells/mLA common cell density that provides a good balance of metabolic activity and cell viability.[20]
Incubation Temperature37°CPhysiological temperature.[18]
Time Points0, 15, 30, 60, 90, 120 minAllows for the determination of the metabolic rate over a longer duration than microsomal assays.[5]
Negative ControlHeat-Inactivated HepatocytesAccounts for non-enzymatic degradation and non-specific binding.[5]
Positive ControlTestosterone, EthoxycoumarinValidates the metabolic activity of both phase I and phase II enzymes in the hepatocytes.[21]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output of a metabolic stability assay is the disappearance of the parent compound over time. This data is then used to calculate key parameters that describe the compound's metabolic fate.

  • Calculating the Half-Life (t½):

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • The half-life is calculated using the equation: t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint):

    • Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.

    • For microsomal assays, CLint is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

    • For hepatocyte assays, CLint is calculated as: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of hepatocytes in 10^6) [20]

Interpreting the Results:

The calculated half-life and intrinsic clearance values allow for the classification of 4-aminopyridine N-oxide's metabolic stability.

Stability CategoryHalf-Life (minutes)Intrinsic Clearance (µL/min/mg protein)
High> 60< 12
Moderate30 - 6012 - 58
Low< 30> 58

Note: These are general ranges and can vary depending on the specific assay conditions and the laboratory.

A high metabolic stability (long half-life, low clearance) is often a desirable property for a drug candidate, as it may lead to a longer duration of action and a lower dosing frequency. Conversely, low metabolic stability may indicate rapid clearance from the body, potentially requiring higher or more frequent doses.

Advanced Considerations and Troubleshooting

  • Metabolite Identification: Beyond determining the rate of parent compound disappearance, identifying the major metabolites of 4-aminopyridine N-oxide is crucial. High-resolution mass spectrometry can be employed to elucidate the structures of the metabolites formed.

  • Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of 4-aminopyridine N-oxide, reaction phenotyping studies can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.[7][8]

  • Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware and microsomal proteins, leading to an overestimation of metabolic clearance. This can be assessed by comparing the compound concentration at time zero in the presence and absence of microsomes.

  • Solubility Issues: Poor aqueous solubility of the test compound can lead to inaccurate results. Ensure that the final concentration of the compound in the incubation is below its solubility limit.

Conclusion: A Holistic Approach to Metabolic Stability Assessment

The in vitro metabolic stability of 4-aminopyridine N-oxide is a critical parameter that will significantly influence its potential as a drug candidate. By employing a well-designed and self-validating experimental approach, utilizing both liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of its metabolic fate. The data generated from these studies will not only guide the optimization of its chemical structure but also provide valuable insights for predicting its in vivo pharmacokinetic properties. This technical guide provides a robust framework for conducting these essential studies, empowering drug development professionals to make informed decisions and advance the most promising candidates toward the clinic.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

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  • PubMed. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. Available from: [Link]

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  • ResearchGate. (PDF) The action of cytochrome p450 enzymes and flavin- containing monooxygenases on the N-oxide of pyrrolizidine alkaloid monocrotaline. Available from: [Link]

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Navigating the Preclinical Safety Landscape of 4-Aminopyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Chemical Analogs

This guide provides a comprehensive overview of the safety and toxicity profile of 4-aminopyridin-1-ium-1-olate hydrochloride. Due to a lack of extensive publicly available data on this specific salt, this document leverages the substantial body of research available for its parent compound, 4-aminopyridine (4-AP) , also known as fampridine or dalfampridine. The structural similarity allows for a robust and scientifically grounded predictive assessment of the hydrochloride salt's potential toxicological profile. All discussions and protocols are presented with the explicit understanding that 4-AP is used as a primary surrogate. Researchers are advised to conduct bridging studies to confirm these toxicological endpoints for the specific hydrochloride salt.

Executive Summary: The Profile of a Potassium Channel Blocker

4-Aminopyridine is a potassium channel blocker that enhances neuronal signal conduction, a mechanism that has led to its approval for improving walking in patients with multiple sclerosis.[1][2][3][4][5] However, this same mechanism of action is intrinsically linked to its toxicological profile, which is characterized by central nervous system (CNS) hyperexcitability.[2][4][5] Understanding this dual nature is paramount for any drug development program involving 4-AP derivatives. This guide will dissect the known safety parameters of 4-AP, provide detailed protocols for essential toxicity assessments, and offer insights into the rationale behind these experimental designs.

Core Mechanism of Toxicity: A Double-Edged Sword

The primary mechanism of action for 4-aminopyridine involves the blockade of voltage-gated potassium channels in neurons.[2][4][5] This action prolongs the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing the release of neurotransmitters like acetylcholine and dopamine.[2] While beneficial in demyelinated neurons, this widespread potentiation of synaptic transmission can lead to a predictable set of adverse effects when homeostatic balance is disrupted.

cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron 4AP 4-Aminopyridine Derivative KChannel Voltage-Gated K+ Channel 4AP->KChannel Blocks ActionPotential Prolonged Action Potential KChannel->ActionPotential Repolarization Inhibited CaChannel Voltage-Gated Ca2+ Channel Vesicles Neurotransmitter Vesicles CaChannel->Vesicles Triggers Fusion Synapse Synaptic Cleft Vesicles->Synapse Increased Neurotransmitter Release Receptors Postsynaptic Receptors ActionPotential->CaChannel Opens for longer Effect Hyperexcitability / Enhanced Signal Receptors->Effect

Caption: Mechanism of 4-Aminopyridine Toxicity.

Non-Clinical Toxicology Profile of 4-Aminopyridine

A thorough understanding of a compound's toxicity is built upon a tiered approach, starting with acute assessments and progressing to chronic and specialized endpoints. The following sections summarize the known data for 4-AP.

Acute Toxicity

Acute toxicity studies are foundational, providing critical information on the potential dangers of short-term exposure and guiding dose selection for longer-term studies.[6][7][8] 4-Aminopyridine is classified as having high acute toxicity.[9][10][11][12]

Endpoint Species Route Value Classification Reference
LD50Rat (male)Oral14 mg/kgFatal if swallowed[1]
LD50Rat (female)Oral22 mg/kgFatal if swallowed[1]
GHS Classification-Oral-Category 2[10]
GHS Classification-Dermal-Category 3[10]
GHS Classification-Inhalation-Category 3[10]

Expert Insight: The low LD50 values underscore the narrow therapeutic index of 4-AP.[13] The primary clinical signs of acute toxicity are directly linked to its mechanism of action and include tremors, convulsions, ataxia, and respiratory distress, all indicative of CNS overstimulation.[14]

Subchronic and Chronic Toxicity

Repeated dose studies are essential to understand the effects of long-term exposure and to identify target organs.[7]

  • Key Findings: Long-term studies in dogs (1-year oral administration) revealed significant mortality at doses of 1.5 and 3 mg/kg/day.[14] The central nervous system was identified as the primary target organ for toxicity, with clinical signs including tremors, convulsions, and ataxia.[14] Subchronic studies in rats and dogs also pointed to neurological symptoms and changes in brain and liver weights.[3]

  • NOAEL: The No-Observed-Adverse-Effect-Level (NOAEL) in a subchronic rat study was determined to be 1.5 mg/kg/day.[3]

Expert Insight: The consistent observation of CNS-related effects across different species and study durations solidifies the understanding of the toxicological mechanism. The establishment of a NOAEL is a critical parameter for calculating a safe starting dose in human clinical trials.[15]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

  • Findings: 4-Aminopyridine has consistently tested negative in bacterial reverse mutation assays (Ames test), both with and without metabolic activation.[13] This indicates that the compound is not mutagenic in these test systems.[13]

Carcinogenicity

Long-term carcinogenicity studies are required to assess the cancer-causing potential of a drug candidate.

  • Findings: There are currently no human or definitive animal carcinogenicity data available for 4-aminopyridine.[13] The U.S. EPA has classified it as not classifiable as to human carcinogenicity (Group D) due to a lack of data.[13]

Reproductive and Developmental Toxicity

These studies investigate the potential effects on fertility and fetal development.

  • Findings: No evidence of embryotoxicity or developmental anomalies has been found in studies on rats and rabbits.[1] However, some in vitro data suggests that 4-AP can inhibit progesterone and estradiol production, which could theoretically impact reproductive function.[1] No malformations were observed in the offspring of rats treated via intraperitoneal injection.[13]

Recommended Experimental Protocols for a 4-AP Derivative

The following protocols represent a foundational suite of studies for assessing the safety of a novel 4-aminopyridine derivative. The choice of these specific assays is driven by the known profile of 4-AP, focusing on CNS effects and standard regulatory requirements.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: This initial screening assay provides a rapid assessment of the compound's intrinsic ability to cause cell death. It helps in prioritizing compounds and estimating starting doses for in vivo studies. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Methodology:

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution series ranging from, for example, 0.1 µM to 1000 µM.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the wells. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

A Plate Cells (96-well) C Treat Cells (24-48h) A->C B Prepare Compound Dilutions B->C D Add MTT Reagent (4h) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570nm) E->F G Calculate IC50 F->G

Caption: MTT Assay Workflow.

Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)

Rationale: This in vivo study is a regulatory requirement to determine the acute toxicity of the compound and to classify it according to the Globally Harmonized System (GHS).[8] The acute toxic class method is used as it minimizes the number of animals required while still providing sufficient information for classification.

Methodology:

  • Animal Model: Use female Sprague-Dawley rats (8-12 weeks old), as they are often slightly more sensitive.

  • Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dosing: Administer the test compound by oral gavage in a stepwise procedure using the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose expected to be toxic.

  • Procedure: Dose 3 animals per step. The outcome of the first step determines the next dose (higher or lower).

  • Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Pay special attention to signs of CNS toxicity (tremors, convulsions, changes in gait, etc.).

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • Endpoint: The study endpoint is the classification of the substance into a GHS category based on the observed mortality at different dose levels.

A Comprehensive Safety Pharmacology and Toxicology Program

Beyond the initial acute studies, a full preclinical program should be designed to proactively identify potential liabilities.

cluster_Phase1 Phase 1: In Vitro Screening cluster_Phase2 Phase 2: In Vivo Acute & PK cluster_Phase3 Phase 3: In Vivo Repeated Dose Cytotox Cytotoxicity (e.g., MTT) hERG hERG Channel Assay AcuteTox Acute Toxicity (Rodent) Cytotox->AcuteTox Dose Range Finding Ames Bacterial Mutagenicity (Ames) PK Pharmacokinetics (Rodent) RepeatDose 28-Day Repeated Dose (Rodent & Non-rodent) AcuteTox->RepeatDose Dose Selection SafetyPharm Safety Pharmacology (CNS, CV, Resp.) Genotox In Vivo Genotoxicity (e.g., Micronucleus)

Caption: Tiered Preclinical Safety Testing Strategy.

Handling and Safety Precautions

Given the high acute toxicity of 4-aminopyridine, stringent safety measures are mandatory when handling any of its derivatives.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.[14] For handling powders, a NIOSH-approved N95 respirator is essential to prevent inhalation.[11][14]

  • Engineering Controls: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18][19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion and Forward-Looking Remarks

The safety and toxicity profile of this compound is predicted to be dominated by its action as a potassium channel blocker, mirroring that of its parent compound, 4-aminopyridine. The primary toxicological concern is dose-related CNS hyperexcitability, which necessitates careful dose selection and monitoring in all non-clinical and clinical studies. The provided experimental protocols offer a robust framework for characterizing the safety of this and other 4-AP derivatives. A thorough and well-designed preclinical toxicology program is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the safety of new therapeutic agents.

References

  • A Laboratory Guide to Toxicity Testing. (2023-03-04). [Source Not Available].
  • In vivo testing methods | Toxicology Class Notes. Fiveable.
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  • Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. PPRTV Library. [Link]

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An In-depth Technical Guide to the Solubility of 4-Aminopyridine N-oxide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-aminopyridine N-oxide hydrochloride. Intended for researchers, medicinal chemists, and formulation scientists, this document navigates the theoretical principles governing the compound's solubility, drawing on established physicochemical data of structural analogues. Recognizing the absence of publicly available quantitative solubility data for this specific salt, this guide presents a detailed, best-practice experimental protocol for its determination using the equilibrium shake-flask method. This enables research teams to generate reliable, in-house data crucial for applications ranging from synthetic chemistry to preclinical drug development.

Introduction and Scientific Context

4-Aminopyridine N-oxide is a derivative of 4-aminopyridine, a well-known potassium channel blocker. The introduction of the N-oxide functional group significantly alters the molecule's electronic properties and metabolic profile, making it a compound of interest for further investigation. The hydrochloride salt form is typically synthesized to improve handling and aqueous solubility, critical parameters for any biologically active compound.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its dissolution rate, bioavailability, and suitability for various dosage forms[1]. For researchers working with 4-aminopyridine N-oxide hydrochloride, a thorough understanding of its behavior in different solvent systems is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.

  • Analytical Chemistry: Preparing stock solutions and standards for methods like HPLC and LC-MS.

  • Pharmacology & Drug Discovery: Ensuring compound dissolution in biological media for in vitro and in vivo assays.

  • Formulation Science: Designing stable and effective drug delivery systems.

This guide addresses the current information gap by providing the foundational knowledge and practical methodology required to characterize the solubility of 4-aminopyridine N-oxide hydrochloride.

Physicochemical Properties and Theoretical Solubility Framework

The solubility of 4-aminopyridine N-oxide hydrochloride is governed by its molecular structure, its ionic nature, and the properties of the solvent.

Molecular Structure: C₅H₆N₂O·HCl Molecular Weight: 146.58 g/mol (approx.)

Key structural features influencing solubility include:

  • Pyridine Ring: A polar aromatic heterocycle.

  • Amino Group (-NH₂): A primary amine at the 4-position, capable of acting as both a hydrogen bond donor and acceptor. This group is strongly electron-donating.

  • N-Oxide Group (N⁺-O⁻): A highly polar functional group that increases polarity and hydrogen bonding capacity compared to the parent pyridine.

  • Hydrochloride Salt: The molecule is protonated, forming a salt with chloride as the counter-ion. This ionic character is the primary driver of solubility in polar solvents.

The Critical Role of pKa

The pH of the medium is the most critical factor controlling the aqueous solubility of this compound. The hydrochloride salt is the protonated form of the parent molecule. In solution, an equilibrium exists between the highly soluble, ionized form (the pyridinium ion) and the less soluble, neutral free base.

Caption: pH-dependent equilibrium of 4-aminopyridine N-oxide hydrochloride.

  • Pyridine N-oxide (Parent): The pKa of protonated pyridine N-oxide is approximately 0.8[2]. This indicates it is a very weak base.

  • 4-Aminopyridine: The pKa of protonated 4-aminopyridine is 9.17[3]. The electron-donating amino group drastically increases the basicity of the ring nitrogen by over 8 orders of magnitude.

Expert Insight: The N-oxide oxygen atom is electron-withdrawing, which reduces the basicity of the ring nitrogen. Conversely, the 4-amino group is strongly electron-donating. Therefore, the pKa of 4-aminopyridine N-oxide is expected to be significantly higher than 0.8 but lower than 9.17. Based on Hammett correlations for substituted pyridine N-oxides, a pKa in the range of 3.5 to 5.0 is a reasonable starting estimate[4][5].

This estimated pKa means that at a physiological pH of 7.4, the compound will exist predominantly as the neutral, less soluble free base. To maintain solubility, the pH of the solution must be kept well below the pKa (ideally 1-2 pH units lower).

Qualitative Solubility Profile

While quantitative data is scarce, product data sheets for the free base, 4-aminopyridine N-oxide, consistently describe it as being soluble in polar solvents.

SolventQualitative Solubility of Free BaseSource(s)
WaterSoluble[1][6]
Alcohol (e.g., Ethanol)Soluble[1][6]

As a hydrochloride salt, it is expected to exhibit enhanced solubility in these polar protic solvents compared to its free base form. Conversely, its solubility is predicted to be low in non-polar organic solvents such as hexane, toluene, and diethyl ether.

Experimental Protocol for Quantitative Solubility Determination

To generate reliable data, the Equilibrium Shake-Flask Method is the gold standard, recommended by the OECD and other regulatory bodies[7]. This protocol is designed to achieve a saturated solution at equilibrium, providing the thermodynamic solubility value.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis Prep_Solvent Prepare Solvent System (e.g., pH buffered solution) Add_Excess Add Excess Solid Compound to Vial Prep_Solvent->Add_Excess Agitate Agitate at Constant Temp. (e.g., 24-72h at 25°C) Add_Excess->Agitate Ensure visible excess solid Filter Filter Sample (0.22 µm syringe filter) Agitate->Filter Check for equilibrium Dilute Dilute Supernatant Filter->Dilute Analyze Analyze Concentration (HPLC-UV or UV-Vis) Dilute->Analyze Calculate Calculate Solubility (mg/mL or mM) Analyze->Calculate

Caption: Standard workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Solvent Media:

    • Prepare a series of aqueous buffers (e.g., citrate, phosphate) covering the desired pH range (e.g., pH 2, 4, 5, 6, 7, 7.4). Ensure the buffer strength is sufficient to resist pH shifts upon dissolution of the compound.

    • For organic solvents, use analytical grade (e.g., Methanol, Ethanol, DMSO, Acetonitrile).

  • Sample Preparation:

    • Add an excess amount of 4-aminopyridine N-oxide hydrochloride to a series of glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is 10-20 mg of solid in 1 mL of solvent.

    • Add the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time to reach equilibrium. Causality: Insufficient time leads to an underestimation of solubility. A common duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration has reached a plateau.

  • Sample Collection and Processing:

    • Allow the vials to stand briefly to let the excess solid settle.

    • Immediately withdraw a sample of the supernatant using a syringe.

    • Quickly attach a chemically resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) and dispense the clear, saturated solution into a clean analysis vial. Causality: This step is crucial to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility.

    • Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The result is the equilibrium solubility at the specified pH and temperature, typically reported in mg/mL or mM.

    • It is best practice to perform each determination in triplicate to ensure reproducibility.

Data Presentation and Interpretation

The data generated from the protocol above should be summarized for clear interpretation.

Example Data Reporting Table
Solvent SystemTemperature (°C)Measured pH (post-equilibration)Solubility (mg/mL) ± SDSolubility (mM) ± SD
0.01 M HCl252.1[Experimental Value][Experimental Value]
0.1 M Phosphate Buffer254.5[Experimental Value][Experimental Value]
0.1 M Phosphate Buffer257.4[Experimental Value][Experimental Value]
Methanol25N/A[Experimental Value][Experimental Value]
Ethanol25N/A[Experimental Value][Experimental Value]
DMSO25N/A[Experimental Value][Experimental Value]

By plotting the aqueous solubility (on a log scale) against pH, a pH-solubility profile can be constructed. This profile is invaluable for predicting the compound's behavior in different environments, from acidic reaction conditions to the near-neutral pH of biological systems.

Conclusion

While published quantitative solubility data for 4-aminopyridine N-oxide hydrochloride is not currently available, a robust theoretical framework can be established based on its physicochemical properties and structural analogues. The compound is an ionizable molecule whose aqueous solubility is fundamentally dependent on pH. It is expected to be highly soluble in acidic conditions (pH < pKa) and in polar organic solvents, with solubility decreasing significantly as the pH approaches and exceeds its pKa.

This guide provides the necessary scientific context and a detailed, actionable experimental protocol for researchers to determine the solubility of 4-aminopyridine N-oxide hydrochloride with high confidence. The generation of this data is a critical step in advancing the scientific and developmental lifecycle of this compound.

References

  • ResearchGate. (n.d.). Plot of pKa values of protonated pyridine N-oxides vs. the...
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A Comparison of Basicities of Substituted Pyridines and Pyridine N-Oxides.
  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF.
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  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 4-Amino-3,5-dichloropyridine N-oxide.
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The Ascending Trajectory of 4-Aminopyridine N-Oxide and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive literature review of 4-aminopyridine N-oxide and its derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes, dissect the nuances of their biological activities, and elucidate the critical role of the N-oxide functionality in modulating their pharmacological profiles. This guide moves beyond a mere recitation of facts to offer field-proven insights into the causality behind experimental choices and to establish a framework for the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of an amino group at the 4-position confers unique electronic properties and biological activities, as exemplified by the clinical use of 4-aminopyridine (4-AP) for neurological disorders.[2] The further addition of an N-oxide moiety to the pyridine nitrogen dramatically alters the molecule's physicochemical properties, including its electronic distribution, basicity, and solubility, thereby opening new avenues for drug design and development.[3]

The N-oxide group is not merely a passive modification; it actively participates in shaping the molecule's reactivity and biological interactions. It acts as a strong π-donor, increasing electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor.[3] This dual electronic nature makes the pyridine ring more susceptible to a variety of chemical transformations, facilitating the synthesis of a diverse library of derivatives.[3] From a pharmacological perspective, the N-oxide can enhance aqueous solubility, modulate membrane permeability, and serve as a bioisosteric replacement for other functional groups, such as the carbonyl group, by forming critical hydrogen bonding networks with biological targets.[4][5] Furthermore, the potential for in vivo reduction of the N-oxide group opens up possibilities for designing hypoxia-activated prodrugs, particularly relevant in oncology.[3]

This guide will explore the synthesis, biological evaluation, and structure-activity relationships of 4-aminopyridine N-oxide and its derivatives, providing a robust foundation for future research and development in this exciting field.

Synthetic Strategies: Accessing the 4-Aminopyridine N-Oxide Core and Its Analogs

The synthesis of 4-aminopyridine N-oxide and its derivatives can be approached through several key pathways, primarily revolving around the formation of the N-oxide and the introduction or modification of the amino group and other ring substituents.

Synthesis of the Parent 4-Aminopyridine N-Oxide

A common and efficient method for the preparation of the parent 4-aminopyridine N-oxide involves a multi-step synthesis starting from pyridine. A typical reaction sequence is outlined below:

G Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation (e.g., H2O2, Acetic Acid) Nitropyridine_N_Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->Nitropyridine_N_Oxide Nitration (e.g., H2SO4, HNO3) Aminopyridine_N_Oxide 4-Aminopyridine N-Oxide Nitropyridine_N_Oxide->Aminopyridine_N_Oxide Reduction (e.g., Fe, Acetic Acid)

Caption: General synthetic scheme for 4-aminopyridine N-oxide.

A widely employed method involves the reduction of 4-nitropyridine-N-oxide.[6] This precursor is typically synthesized by the nitration of pyridine-N-oxide. The subsequent reduction of the nitro group can be achieved using various reducing agents, with iron powder in the presence of mineral acids like hydrochloric or sulfuric acid being a common choice, often providing good yields of 4-aminopyridine.[6]

Synthesis of Ring-Substituted Derivatives

The synthesis of derivatives with substituents on the pyridine ring often utilizes substituted pyridine starting materials or involves electrophilic substitution reactions on the 4-aminopyridine N-oxide core. The presence of the N-oxide group activates the 2- and 4-positions towards electrophilic attack.

Synthesis of N-Substituted Derivatives

Modification of the 4-amino group provides a facile route to a diverse range of derivatives with potentially altered biological activities.

The acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides. This reaction can be catalyzed by bases like 4-(dimethylamino)pyridine (DMAP). For instance, crude 4-aminopyridine can be acetylated with acetic anhydride to produce 4-acetylaminopyridine.[6]

Direct N-alkylation of 4-aminopyridine can be challenging due to the potential for quaternization of the pyridine nitrogen. A more controlled approach involves the N-alkylation of N-Boc-protected 4-aminopyridine, followed by deprotection to yield the desired N-alkylated derivative.[7]

Biological Activities and Therapeutic Potential

4-Aminopyridine N-oxide and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Modulation of Potassium Channels and Neurodegenerative Diseases

The parent compound, 4-aminopyridine, is a known non-selective blocker of voltage-gated potassium (KV) channels.[2] This activity is the basis for its therapeutic use in improving motor function in patients with multiple sclerosis. By blocking KV channels, 4-AP prolongs the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. The N-oxide derivatives are also being investigated as potential modulators of these channels. The introduction of the N-oxide can influence the compound's interaction with the channel, potentially leading to altered potency and selectivity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 4-aminopyridine N-oxide and its derivatives.

Table 1: Antibacterial Activity of 4-Aminopyridine N-Oxide

MicroorganismZone of Inhibition (mm) at 100µg/ml
Escherichia coliEffective
Pseudomonas aeruginosaEffective
Bacillus subtilisEffective
Staphylococcus aureusEffective

Data synthesized from a study by[8]. The term "Effective" indicates substantial antibacterial activity was observed, though specific zone of inhibition measurements were not consistently provided in a comparable format across all sources.

The synthesized 4-aminopyridine N-oxide at a concentration of 100µg/ml has shown significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, although its activity is reported to be less than the standard drug gentamicin.[8] The mechanism of antibacterial action is an area of active investigation, but it is plausible that these compounds interfere with essential cellular processes in bacteria.[8]

Anticancer Potential

The pyridine scaffold is present in numerous anticancer drugs, and derivatives of 4-aminopyridine are being explored for their antiproliferative activities.[9][10] The N-oxide functionality can play a crucial role in this context. As mentioned earlier, the hypoxic environment of solid tumors can facilitate the reduction of the N-oxide, potentially leading to the generation of cytotoxic species in a targeted manner.[4] Furthermore, amino acid conjugates of aminopyridine have been synthesized and evaluated as potential anticancer agents, showing promising results in in vitro studies.[11]

Enzyme Inhibition

Derivatives of aminopyridines have been investigated as inhibitors of various enzymes. For instance, aminopyridine derivatives have been explored as potential inhibitors of BACE1, an enzyme implicated in Alzheimer's disease.[12] Additionally, alkylamino derivatives of 4-aminomethylpyridine have been identified as potent inhibitors of copper-containing amine oxidases.[13] The N-oxide group, with its ability to form strong hydrogen bonds, can act as a bioisosteric replacement for a carbonyl group, enabling favorable interactions with the active sites of enzymes.[5]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 4-aminopyridine N-oxide derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

A key aspect of the SAR of these compounds is the nature and position of substituents on the pyridine ring and the amino group. For example, in the context of antimicrobial activity, the introduction of certain heterocyclic moieties to the 4-aminopyridine scaffold has been shown to enhance antibacterial efficacy.[14]

The N-oxide group itself is a critical determinant of activity. Its polarity and ability to engage in hydrogen bonding can significantly influence how the molecule interacts with its biological target.[3][5] Furthermore, the electronic effects of the N-oxide can modulate the reactivity and binding affinity of the entire molecule.[3]

Experimental Protocols

To facilitate further research in this area, this section provides representative, detailed experimental protocols for the synthesis of 4-aminopyridine N-oxide and a key intermediate.

Synthesis of 4-Nitropyridine-N-Oxide (Intermediate)

Causality: The nitration of pyridine-N-oxide is a critical step to introduce a functional group at the 4-position that can be subsequently reduced to the desired amino group. The use of a strong acid mixture (sulfuric and nitric acid) is necessary to achieve efficient nitration of the electron-rich pyridine-N-oxide ring.

Protocol:

  • To a stirred solution of pyridine-N-oxide in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 100°C.

  • After the addition is complete, heat the reaction mixture at 100°C for 2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitropyridine-N-oxide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 4-Aminopyridine from 4-Nitropyridine-N-Oxide

Causality: The reduction of the nitro group to an amino group is the final key transformation. Iron in the presence of an acid (like acetic acid or a mineral acid) is a classic and effective reducing system for this purpose. The acid helps to activate the iron and facilitates the reduction process.

G Start 4-Nitropyridine-N-Oxide Reduction Reduction Start->Reduction Fe, H+ Product 4-Aminopyridine Reduction->Product

Caption: Workflow for the reduction of 4-nitropyridine-N-oxide.

Protocol:

  • Suspend 4-nitropyridine-N-oxide in a mixture of iron powder and aqueous mineral acid (e.g., 25-30% sulfuric acid) or acetic acid.[6]

  • Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base such as sodium carbonate.[6]

  • Filter the mixture to remove the iron salts.

  • Extract the filtrate with a suitable organic solvent like ethyl acetate.[6]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 4-aminopyridine.[6]

  • The crude product can be further purified by recrystallization or column chromatography.

Future Perspectives and Conclusion

The 4-aminopyridine N-oxide scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of a vast chemical space of derivatives with diverse biological activities. The unique properties conferred by the N-oxide group, including altered electronics, enhanced solubility, and potential for bio-reduction, provide medicinal chemists with a powerful tool to fine-tune the pharmacological profiles of these compounds.

Future research in this field should focus on:

  • Expansion of the Derivative Library: Systematic synthesis and evaluation of a wider range of N-substituted and ring-substituted derivatives to build more comprehensive structure-activity relationship models.

  • Elucidation of Mechanisms of Action: In-depth studies to understand how the N-oxide functionality and various substituents modulate the interaction with known targets and to identify novel biological targets.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas beyond neurodegenerative disorders and infectious diseases, such as inflammation and metabolic disorders.

  • Development of Drug Delivery Systems: Designing targeted delivery strategies, particularly for anticancer applications, to maximize efficacy and minimize off-target toxicity.

References

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (URL: [Link])

  • A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine - IJCRT.org. (URL: [Link])

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed. (URL: [Link])

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (URL: [Link])

  • Note on the preparation of 4-aminopyridine - ResearchGate. (URL: [Link])

  • Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide - ResearchGate. (URL: [Link])

  • Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases - PubMed. (URL: [Link])

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (URL: [Link])

  • Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review | Request PDF. (URL: [Link])

  • abruzzi/graphviz-scripts: Some dot files for graphviz - GitHub. (URL: [Link])

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (URL: [Link])

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (URL: [Link])

  • Anticancer activity of novel indenopyridine derivatives - Semantic Scholar. (URL: [Link])

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (URL: [Link])

  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids - ResearchGate. (URL: [Link])

  • Synthetic development and applications of 4-aminopyridine - ResearchGate. (URL: [Link])

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])

  • Synthesis of N-alkyl-4-aminopyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (URL: [Link])

  • DOT Language - Graphviz. (URL: [Link])

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central. (URL: [Link])

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  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine - ResearchGate. (URL: [Link])

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Methodological & Application

Application Note: Preparation of High-Purity Stock Solutions of 4-Aminopyridin-1-ium-1-olate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-aminopyridin-1-ium-1-olate hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document emphasizes safety, accuracy, and solution stability to ensure reproducible experimental outcomes. The protocols herein are grounded in established chemical principles and safety standards, providing users with a reliable methodology for their research applications.

Introduction and Scientific Context

This compound is a derivative of 4-aminopyridine (4-AP), a well-characterized compound in neuroscience and pharmacology. 4-AP and its analogues are potent blockers of voltage-gated potassium (K+) channels[1][2][3]. By inhibiting these channels, the compound broadens the action potential duration, which in turn enhances the influx of calcium at the presynaptic terminal and increases the release of neurotransmitters like acetylcholine[1].

This mechanism of action makes it a valuable tool for studying synaptic transmission and a therapeutic agent for conditions characterized by compromised nerve conduction, such as multiple sclerosis (MS)[1][2][4]. The hydrochloride salt of the N-oxide form, 4-aminopyridin-1-ium-1-olate, is used in research settings for its specific physicochemical properties.

Accurate preparation of stock solutions is the foundational step for any quantitative in vitro or in vivo experiment. Errors in concentration, improper dissolution, or degradation of the compound can lead to unreliable and misleading results. This guide provides a validated framework to mitigate these risks.

Chemical Properties and Data Summary

A clear understanding of the compound's properties is essential for accurate preparation.

PropertyValueSource
Full Chemical Name This compoundInternal
CAS Number 1433-03-0[5]
Molecular Formula C₅H₇ClN₂O[5]
Molecular Weight 146.57 g/mol [5]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥95%[5]
Primary Solvents Dimethyl sulfoxide (DMSO), Water, Ethanol[6][7]

Critical Safety and Handling Procedures

WARNING: The parent compound, 4-aminopyridine, is classified as highly toxic. Users must handle this compound with extreme caution and adhere to all institutional safety protocols.

  • Hazard Identification: The compound is considered hazardous. Based on data for 4-aminopyridine, it is expected to be fatal if swallowed, toxic in contact with skin, and cause severe skin and eye irritation[8][9][10][11].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: A closed-front laboratory coat is mandatory.

    • Respiratory Protection: When handling the powder form, a NIOSH-approved N95 dust mask or a respirator is required to prevent inhalation[12].

  • Engineering Controls:

    • All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation exposure[11].

    • A safety shower and eyewash station must be readily accessible[11].

  • Handling:

    • Avoid creating dust.

    • Wash hands thoroughly after handling, even if gloves were worn[10][12].

    • Do not eat, drink, or smoke in the area where the chemical is handled or stored[10][12].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains[12].

Experimental Protocol: Stock Solution Preparation

This section details the step-by-step process for preparing a high-concentration stock solution in DMSO, which is recommended for long-term storage, and subsequent dilution into aqueous buffers for experimental use.

Required Materials and Equipment
  • This compound (solid)

  • Anhydrous, spectroscopy-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Amber or opaque microcentrifuge tubes or cryovials for aliquots

  • Class A volumetric flasks (optional, for high precision)

  • Vortex mixer

  • Bath sonicator

  • Full Personal Protective Equipment (PPE)

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_store Storage Phase start Start: Review SDS safety Don PPE & Work in Fume Hood start->safety calculate Calculate Required Mass safety->calculate weigh Weigh Compound calculate->weigh transfer Transfer to Tube/Flask weigh->transfer add_solvent Add ~80% of Solvent (DMSO) transfer->add_solvent dissolve Vortex & Sonicate Until Clear add_solvent->dissolve final_vol Bring to Final Volume dissolve->final_vol aliquot Aliquot into Cryovials final_vol->aliquot store Store at -20°C or -80°C aliquot->store labeling Label Clearly aliquot->labeling end Ready for Dilution store->end

Caption: Workflow for preparing stock solutions of this compound.

Step-by-Step Protocol (Example: 10 mM Stock in DMSO)

The causality behind using DMSO for the primary stock is its ability to solubilize a wide range of organic molecules and its superior stability at low temperatures compared to aqueous solutions, which are not recommended for storage beyond one day[6].

  • Calculation of Mass:

    • The fundamental formula for calculating the required mass is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 10 mL of a 10 mM stock: Mass (mg) = 10 mM × 10 mL × 146.57 g/mol / 1000 = 14.657 mg

  • Weighing the Compound:

    • Inside a chemical fume hood, place a weigh boat on the analytical balance and tare to zero.

    • Carefully weigh out the calculated mass (e.g., 14.657 mg) of this compound. Expertise Note: Weighing slightly more and adjusting the solvent volume to achieve the target concentration is often more practical than trying to hit an exact mass.

  • Dissolution:

    • Transfer the weighed powder into an appropriate vessel (e.g., a 15 mL conical tube or a 10 mL volumetric flask).

    • Add approximately 80% of the final volume of anhydrous DMSO (e.g., 8 mL for a 10 mL final volume).

    • Cap the vessel tightly and vortex thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, place the vessel in a bath sonicator for 5-10 minute intervals until the solution is clear. This mechanical agitation breaks down aggregates and ensures complete, uniform dissolution. Avoid overheating the solution.

    • Visually inspect the solution against a dark background to confirm no undissolved particulates remain.

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add DMSO to reach the final target volume (e.g., 10 mL). If using a volumetric flask, add solvent until the bottom of the meniscus aligns with the calibration mark.

    • Invert the sealed container several times to ensure the final solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in amber or opaque, tightly sealed cryovials.

    • Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination of the entire stock.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term stability. While the solid is stable for years at -20°C[6], storing the DMSO stock at -80°C is best practice.

Preparation of Aqueous Working Solutions

For most biological applications, the DMSO stock must be diluted into an aqueous buffer.

  • Remove a single aliquot of the DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Briefly vortex the thawed aliquot.

  • Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of cell culture medium from a 10 mM stock, you would perform a 1:1000 dilution. This can be done by adding 10 µL of the 10 mM stock to 9.99 mL of the medium.

  • Crucial Consideration: Ensure the final concentration of DMSO in the working solution is not toxic to your experimental system. Typically, a final DMSO concentration below 0.1% (v/v) is well-tolerated by most cell lines.

  • Stability Note: Aqueous solutions of 4-aminopyridine are not recommended for storage for more than one day[6]. Therefore, prepare fresh working solutions immediately before each experiment.

References

  • Biogen. (2016).
  • Donev, R., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 123-128.
  • Wikipedia. 4-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164772, 4-Aminopyridine hydrochloride. Retrieved from [Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MP Biomedicals. 4-Aminopyridine (4-AP). Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287.
  • Regis Technologies. (2014). Safety Data Sheet: 4-Aminopyridine. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

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A Comparative Technical Guide: 4-Aminopyridine vs. 4-Aminopyridine N-Oxide for Potassium Channel Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Positive Controls in Potassium Channel Assays

Potassium (K⁺) channels, the most diverse group of ion channels, are fundamental regulators of cellular excitability, ion homeostasis, and signaling pathways. Their dysfunction is implicated in a wide range of pathologies, making them critical targets in drug discovery. Robust and reproducible in vitro assays are the bedrock of channel-targeted therapeutic development. A key component of a valid assay is the use of a positive control—a compound with a known and predictable effect on the channel of interest. An ideal positive control confirms the biological responsiveness of the assay system, validates the assay protocol, and provides a benchmark for quantifying the effects of test compounds.

4-Aminopyridine (4-AP) is a widely used non-selective blocker of voltage-gated potassium (Kv) channels and serves as a reliable positive control in many assay formats. This guide provides a detailed examination of 4-AP's mechanism and its application in common potassium channel assays. Furthermore, we will evaluate its derivative, 4-aminopyridine N-oxide, a compound specified for investigation, and assess its suitability as a positive control based on its physicochemical properties and the available scientific literature.

Part 1: 4-Aminopyridine (4-AP) — The Established Positive Control

4-Aminopyridine is a pyridinamine that functions as a broad-spectrum blocker of voltage-gated K⁺ channels. Its well-characterized mechanism of action and consistent inhibitory effects across a range of Kv channel subtypes make it an excellent choice for a positive control in assay development and screening.

Mechanism of Action: Intracellular Pore Blockade

The primary mechanism of 4-AP involves the physical blockade of the K⁺ channel pore. Crucially, this action is state-dependent and occurs from the intracellular side of the cell membrane.

  • Membrane Permeation: As a weak base with a pKa of ~9.2, 4-AP exists in both a charged (cationic) and an uncharged form at physiological pH.[1][2] The uncharged form is lipophilic enough to passively diffuse across the cell membrane into the cytoplasm.[3]

  • Intracellular Protonation: Once inside the cell, the higher intracellular pH favors the protonation of 4-AP, resulting in its cationic form.[3]

  • Open-Channel Block: The positively charged 4-AP molecule enters the channel pore from the cytoplasmic side when the channel is in its open conformation, a state induced by membrane depolarization.[1][4] It binds to a site within the pore, physically occluding the pathway for K⁺ ions and thereby inhibiting the flow of current.[1]

  • Trapping Mechanism: Studies have shown that 4-AP can become "trapped" within the channel when it closes, meaning that channel opening is required for both blocking and unblocking to occur.[4]

This intracellular, open-channel blocking mechanism is a key reason for its use-dependent properties, where the degree of block can increase with repeated channel activation.

cluster_membrane Cell Membrane extracellular Extracellular Space channel_closed Kv Channel (Closed) intracellular Intracellular Space channel_open Kv Channel (Open) channel_closed->channel_open Depolarization channel_open->channel_closed Repolarization channel_blocked Kv Channel (Blocked) ap_ext 4-AP (Uncharged) ap_int_uncharged 4-AP (Uncharged) ap_ext->ap_int_uncharged ap_int_charged 4-AP+ (Charged) ap_int_uncharged->ap_int_charged ap_int_charged->channel_blocked Enters Open Channel Pore

Figure 1: Mechanism of 4-Aminopyridine (4-AP) Action. Uncharged 4-AP crosses the cell membrane, becomes protonated intracellularly, and blocks the open Kv channel pore.

Pharmacological Properties of 4-AP

4-AP exhibits varying potency across different Kv channel subtypes. This non-selectivity is a useful feature for a positive control when working with cells expressing multiple Kv channel types or when the specific channel composition is unknown.

Channel SubtypeReported IC₅₀Cell SystemReference
Kv1.1 89 µMMammalian Sol-8 cells[4]
mKv1.1 147 µM (extracellular)CHO cells[3]
Kv1.2 ~230 µMNot Specified[ ]
Kv3.1 ~20 µMNot Specified[5]
hERG (Kv11.1) 3.83 mMHEK293 cells[6]
"Fast Kv Current" 0.4 mMDopa.4U neurons[7]
"Delayed Kv Current" 2 mMDopa.4U neurons[7]
MCF-7 cells 4 mMBreast cancer cell line[8][9]

Note: IC₅₀ values can vary significantly based on experimental conditions such as cell type, temperature, pH, and the specific voltage protocol used.

Part 2: Protocols for Using 4-AP as a Positive Control

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the use of 4-AP to confirm the presence and blockade of voltage-gated potassium currents in a cultured cell line.

A. Materials

  • Cells: HEK293, CHO, or other cells expressing the K⁺ channel of interest.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • 4-AP Stock Solution: Prepare a 100 mM stock solution of 4-AP in deionized water. Store at -20°C.

  • Patch-Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

B. Step-by-Step Methodology

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • System Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish Whole-Cell Configuration:

    • Using a borosilicate glass pipette (2-5 MΩ resistance when filled with internal solution), approach a single, healthy-looking cell.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward K⁺ currents.

    • Record stable baseline currents for at least 3-5 minutes to ensure the recording is viable.

  • Apply 4-AP (Positive Control):

    • Dilute the 100 mM 4-AP stock solution into the external solution to achieve the desired final concentration (e.g., 1 mM for a robust, non-selective block).

    • Switch the perfusion system to deliver the 4-AP-containing external solution to the cell.

  • Record Blocked Currents:

    • Continue to apply the same voltage-step protocol.

    • Observe the reduction in the outward K⁺ current amplitude as the drug takes effect. The block typically reaches a steady state within 2-5 minutes.[1]

  • Data Analysis:

    • Measure the peak outward current amplitude at a specific voltage step (e.g., +40 mV) before (I_control) and after (I_4AP) drug application.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (I_4AP / I_control)) * 100.

    • A significant reduction in current confirms the presence of 4-AP-sensitive K⁺ channels and the successful execution of the assay protocol.

Protocol 2: Fluorescence-Based Thallium (Tl⁺) Flux Assay

This protocol describes a higher-throughput method using a K⁺ surrogate ion (Tl⁺) and a Tl⁺-sensitive fluorescent dye to measure channel activity in a microplate format.

plate_cells 1. Plate Cells (e.g., 96-well plate) load_dye 2. Load Cells with Tl⁺-sensitive Dye plate_cells->load_dye add_compound 3. Add Compounds (Vehicle, 4-AP, Test Cmpd) load_dye->add_compound add_stimulus 4. Add Stimulus Buffer (K⁺ & Tl⁺) add_compound->add_stimulus read_fluorescence 5. Read Fluorescence (Kinetic or Endpoint) add_stimulus->read_fluorescence

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Aminopyridin-1-ium-1-olate Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 4-aminopyridin-1-ium-1-olate hydrochloride, a key intermediate for various preclinical drug candidates. The protocol is designed for scalability, safety, and high purity, meeting the stringent requirements for preclinical studies. This guide details a robust N-oxidation of 4-aminopyridine followed by a safe and efficient hydrochloride salt formation and final purification. All procedures have been developed to ensure reproducibility and compliance with high standards of scientific integrity.

Introduction: The Significance of this compound in Preclinical Research

4-Aminopyridine and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly as potassium channel blockers. These compounds are being investigated for the treatment of various neurological disorders, including multiple sclerosis and spinal cord injuries.[1][2] The N-oxide functionalization of the pyridine ring in 4-aminopyridine to form 4-aminopyridin-1-ium-1-olate (4-aminopyridine N-oxide) can modulate its physicochemical properties, such as solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles.[3] The hydrochloride salt form is often preferred for pharmaceutical development due to its enhanced stability and aqueous solubility.

The provision of a scalable and well-characterized synthesis of this compound is therefore a critical step in advancing the preclinical evaluation of novel drug candidates derived from this scaffold. This application note provides a detailed, field-proven protocol for its production on a large scale, ensuring high purity and batch-to-batch consistency.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The synthesis of this compound is achieved through a two-step process:

  • N-Oxidation: The selective oxidation of the pyridine nitrogen of 4-aminopyridine.

  • Hydrochloride Salt Formation: The conversion of the resulting N-oxide to its hydrochloride salt.

The chosen synthetic route prioritizes the use of readily available and cost-effective reagents, while also incorporating safety measures suitable for large-scale production.

Synthesis_Workflow Start 4-Aminopyridine Step1 Step 1: N-Oxidation (H₂O₂ / Acetic Acid) Start->Step1 Intermediate 4-Aminopyridin-1-ium-1-olate (Crude N-oxide) Step1->Intermediate Step2 Step 2: Hydrochloride Salt Formation (HCl in Isopropanol) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification FinalProduct 4-Aminopyridin-1-ium-1-olate Hydrochloride Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Large-Scale N-Oxidation of 4-Aminopyridine

The N-oxidation of 4-aminopyridine is accomplished using a mixture of hydrogen peroxide and glacial acetic acid, which generates peracetic acid in situ. The electron-donating amino group at the 4-position activates the pyridine ring, making the nitrogen atom more susceptible to oxidation compared to unsubstituted pyridine.[4]

Materials and Reagents:

ReagentGradeSupplier
4-Aminopyridine≥99%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Hydrogen Peroxide30% (w/w) in H₂OVWR
Sodium ThiosulfateAnhydrous, ≥98%Alfa Aesar
Sodium BicarbonateSaturated SolutionIn-house preparation
Ethyl AcetateACS GradeEMD Millipore
Anhydrous Magnesium Sulfate≥97%Acros Organics

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Rotary evaporator with a high-capacity flask

  • Large Buchner funnel and filter flask

Protocol:

  • Reaction Setup: Charge the 10 L jacketed reactor with 4-aminopyridine (500 g, 5.31 mol) and glacial acetic acid (2.5 L).

  • Initial Cooling: Cool the stirred mixture to 15-20°C using the circulating bath.

  • Controlled Addition of Oxidant: Slowly add 30% hydrogen peroxide (605 mL, 5.84 mol, 1.1 eq) to the reaction mixture via the addition funnel over a period of 2-3 hours. Caution: The reaction is exothermic. Maintain the internal temperature between 20-25°C throughout the addition. Exceeding this temperature range can lead to uncontrolled decomposition of the peroxide.[5][6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 10-15°C. Slowly and carefully add a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide. The addition should be continued until a negative test result is obtained with peroxide test strips.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and water. The bath temperature should not exceed 50°C.

  • Work-up: To the viscous residue, add ethyl acetate (4 L) and stir. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 1.5 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-aminopyridin-1-ium-1-olate as a solid.

Step 2: Hydrochloride Salt Formation and Purification

For preclinical studies, the hydrochloride salt is preferred for its stability and solubility. The use of a solution of HCl in an organic solvent is a safer alternative to bubbling gaseous HCl, especially on a large scale.[2][7]

Materials and Reagents:

ReagentGradeSupplier
Crude 4-Aminopyridin-1-ium-1-olateFrom Step 1-
Isopropanol (IPA)ACS GradeFisher Scientific
Hydrochloric Acid in Isopropanol2 M SolutionPrepared in-house or commercial
Diethyl EtherAnhydrousSigma-Aldrich

Equipment:

  • 5 L three-necked round-bottom flask with mechanical stirrer and dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Vacuum oven

Protocol:

  • Dissolution: Dissolve the crude 4-aminopyridin-1-ium-1-olate in isopropanol (approximately 3 L) in the 5 L flask. Gentle warming may be required to achieve complete dissolution.

  • Cooling: Cool the solution to 0-5°C in an ice bath with stirring.

  • Salt Formation: Slowly add a 2 M solution of hydrochloric acid in isopropanol to the cooled solution until the pH of the mixture is between 1 and 2 (checked with pH paper). A white precipitate will form.

  • Crystallization: Continue stirring the suspension at 0-5°C for an additional 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold isopropanol (2 x 500 mL) and then with anhydrous diethyl ether (2 x 500 mL) to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Purification_Workflow Crude_HCl_Salt Crude Hydrochloride Salt Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_HCl_Salt->Recrystallization Filtration Filtration Recrystallization->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Pure_Product High-Purity Product (>99.5%) Drying->Pure_Product

Caption: Purification workflow for this compound.

Quality Control and Analytical Characterization

For preclinical use, the final product must be thoroughly characterized to ensure its identity, purity, and stability. The following analytical methods are recommended.

Analytical Methods Summary:

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionWhite to off-white crystalline solid
Identity¹H NMR, ¹³C NMR, FT-IRConforms to the structure
PurityHPLC (UV detection at 254 nm)≥ 99.5%
Residual SolventsGC-HSAs per ICH Q3C guidelines
Water ContentKarl Fischer Titration≤ 0.5%
Melting PointCapillary MethodReport value
High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC method is crucial for determining the purity of the final compound.

HPLC Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water, B: Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Safety Considerations

5.1. Handling of Peracetic Acid:

Peracetic acid, generated in situ from hydrogen peroxide and acetic acid, is a strong oxidizing agent and is corrosive.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling large quantities, a face shield is recommended.[8]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially during the addition of hydrogen peroxide and the concentration steps.

  • Quenching: Ensure that all residual peroxide is quenched before work-up to prevent the formation of unstable organic peroxides.

  • Storage: Do not store concentrated solutions of peracetic acid in sealed containers due to the potential for pressure buildup from decomposition.[9][10]

5.2. General Safety:

  • Exothermic Reaction: The N-oxidation reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Hydrochloric Acid: Handle hydrochloric acid solutions with care, as they are corrosive.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound suitable for preclinical research. By following the outlined procedures for synthesis, purification, and analysis, researchers can confidently produce this key intermediate with consistent quality, thereby facilitating the advancement of new therapeutic agents.

References

  • Dr. Weigert. (n.d.). Notes on handling peracetic acid safely. Retrieved from [Link]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 837-844.
  • Poly Processing. (2024, November 18). Safely Storing and Handling Peracetic Acid. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Peracetic Acid (C2H4O3) Safety: Managing Risks and Implementing Precautions. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]

  • Sciencemadness.org. (2021, August 26). Forming oxalte salts of amines. Retrieved from [Link]

  • Petzer, J. P., & Harvey, B. H. (2012). N-Oxide functionality in medicinal chemistry. ACS medicinal chemistry letters, 3(10), 795-799.
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • Katiyar, D. (n.d.). Pyridine. NCERT. Retrieved from [Link]

Sources

Application Notes and Protocols: Methodology for Assessing the Cell Permeability of 4-Aminopyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Assessing the Therapeutic Potential of 4-Aminopyridine N-oxide

4-Aminopyridine is a potassium channel blocker used to improve motor function in patients with multiple sclerosis, a central nervous system (CNS) disorder.[1][2][3] Its therapeutic efficacy is predicated on its ability to cross the blood-brain barrier (BBB).[1][4] 4-Aminopyridine N-oxide, a derivative of this compound, is of significant interest for its potential to offer a modified pharmacokinetic profile or novel biological activities.[5][6][7][8] The N-oxide functional group can enhance solubility and modulate the electronic properties of the parent molecule, potentially altering its interaction with biological membranes.[9][10]

The journey of any potential therapeutic agent from the laboratory to the clinic is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A primary determinant of a drug's bioavailability and its ability to reach intracellular or CNS targets is its permeability across biological membranes.[11] Therefore, a robust and early assessment of the cell permeability of 4-Aminopyridine N-oxide is paramount.

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to quantitatively assess the permeability of 4-Aminopyridine N-oxide. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies detailed herein—the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay—are industry-standard models for predicting both passive diffusion and complex transport phenomena, including intestinal absorption and blood-brain barrier penetration.

Physicochemical Profile: 4-Aminopyridine N-oxide

A foundational understanding of the test article's properties is essential before commencing permeability studies.

PropertyValueSource
Molecular Formula C₅H₆N₂O[5][6][7]
Molecular Weight 110.11 g/mol [5][6][7]
Appearance White to slightly yellow crystalline solid/powder[5][6]
Solubility Soluble in water and alcohol[5][6]
CAS Number 3535-75-9[5][7]

The compound's notable water solubility suggests that while passive diffusion is possible, its polarity may be a limiting factor for high passive permeability, making the investigation of both passive and active transport mechanisms crucial.

Permeability Assessment Strategy

Our strategy employs a tiered approach, beginning with a simple, high-throughput model for passive diffusion and progressing to a more biologically complex cell-based model. This allows for a comprehensive understanding of the compound's transport characteristics.

G cluster_0 Tier 1: Passive Permeability Screening cluster_1 Tier 2: In Vitro Biological Barrier Model cluster_2 Data Interpretation & Classification PAMPA PAMPA Assay (GIT & BBB Models) PAMPA_Result Calculate Intrinsic Permeability (Pe) PAMPA->PAMPA_Result Interpretation Compare PAMPA & Caco-2 Data PAMPA_Result->Interpretation Caco2 Caco-2 Bidirectional Assay (A→B and B→A) Caco2_Result Calculate Apparent Permeability (Papp) & Efflux Ratio (ER) Caco2->Caco2_Result Caco2_Result->Interpretation Classification Classify Permeability (Low, Moderate, High) Identify Efflux Liability Interpretation->Classification

Caption: Tiered workflow for assessing 4-aminopyridine N-oxide permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a rapid, cell-free method used to predict passive transcellular permeability.[12][13] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[14] This assay is invaluable for early-stage screening as it isolates passive diffusion from confounding factors like active transport or metabolism.[12]

Principle of PAMPA

The assay utilizes a 96-well microplate system with a donor plate and an acceptor plate. The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics the phospholipid bilayer of a cell membrane.[12][13]

Caption: Diagram of the PAMPA "sandwich" microplate system.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 4-Aminopyridine N-oxide in Dimethyl Sulfoxide (DMSO).

    • Control Stocks: Prepare 10 mM DMSO stock solutions of a high permeability control (e.g., Chloramphenicol) and a low permeability control (e.g., Theophylline).[15]

    • Lipid Solution: For a gastrointestinal (GIT) model, prepare a solution of 10% lecithin in dodecane.[13] For a blood-brain barrier (PAMPA-BBB) model, use a brain-specific lipid mixture (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cholesterol).[12]

    • Assay Buffer: Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4.[13][16]

  • Assay Plate Preparation:

    • Acceptor Plate: Add 300 µL of fresh assay buffer to each well of the 96-well acceptor plate.[13]

    • Donor Plate Membrane Coating: Carefully pipette 5 µL of the selected lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 20 minutes, leaving a stable artificial membrane.[13][14]

  • Preparation of Donor Solutions:

    • Prepare the final donor solutions by diluting the 10 mM stock solutions (test compound and controls) to a final concentration of 10-100 µM in assay buffer. The final DMSO concentration should not exceed 1% (v/v) to maintain membrane integrity.[13][15]

  • Running the Assay:

    • Add 150-200 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.[13][14]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking (e.g., 150 rpm) to reduce the unstirred water layer effect.[14][17]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells for concentration analysis.

    • Quantify the concentration of 4-Aminopyridine N-oxide and control compounds in all samples using a validated analytical method, such as LC-MS/MS.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal drug absorption.[18][19] When cultured on semi-permeable filter supports, Caco-2 cells differentiate over ~21 days to form a polarized monolayer with tight junctions and expressing key efflux transporters (e.g., P-glycoprotein), thus mimicking the intestinal epithelium.[20][21] This assay measures not only passive permeability but also active uptake and efflux.[14]

Principle of the Caco-2 Assay

The assay measures the transport of a compound across the Caco-2 monolayer in two directions: from the apical (A) to the basolateral (B) compartment, simulating absorption, and from B to A, investigating active efflux.[18][21]

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture Caco-2 cells (ATCC® HTB-37™) according to standard protocols.

    • Seed the cells onto semi-permeable Transwell® filter inserts (e.g., 24- or 96-well format) at a density of approximately 1 x 10⁵ cells/well.[22]

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for full differentiation and formation of a confluent monolayer with robust tight junctions.[16][20]

  • Monolayer Integrity Verification (Self-Validation):

    • Rationale: This step is critical to ensure that the observed transport is occurring through the cells (transcellular) or between them (paracellular), not through gaps in a compromised monolayer.

    • Trans-Epithelial Electrical Resistance (TEER): Before and after the transport experiment, measure the TEER of each monolayer. TEER values should be stable and typically ≥200-300 Ω·cm² for a valid assay.[18][23] Wells not meeting this criterion should be excluded.

    • Lucifer Yellow Rejection: Include a low-permeability paracellular marker, such as Lucifer Yellow. The permeability of this marker should be very low (Papp < 0.5 x 10⁻⁶ cm/s), confirming the tightness of the cell junctions.[14][20]

  • Transport Experiment (Bidirectional):

    • Buffer Preparation: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) supplemented with glucose and buffered to pH 7.4.[16][23]

    • Equilibration: Wash the cell monolayers with pre-warmed (37°C) transport buffer and equilibrate for 10-20 minutes in a 37°C incubator.[23]

    • Dosing Solution: Prepare dosing solutions of 4-Aminopyridine N-oxide (typically 1-10 µM) in transport buffer. Also prepare solutions for high permeability (e.g., Propranolol) and low permeability/efflux substrate (e.g., Digoxin) controls.[22][24]

    • A→B Transport (Absorption): Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (acceptor) compartment.

    • B→A Transport (Efflux): Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.[23]

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 1-2 hours.[16][21]

    • Sampling: At the end of the incubation period, collect samples from both donor and acceptor compartments for analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound and controls in all collected samples using a validated LC-MS/MS method. The analytical method must be sensitive enough to detect low concentrations in the acceptor compartment, potentially below 1/1000th of the donor concentration for low-permeability compounds.[25]

Adapting for Blood-Brain Barrier (BBB) Permeability

While Caco-2 models intestinal absorption, predicting CNS penetration requires specific models.[26][27]

  • PAMPA-BBB: This is the most straightforward adaptation, utilizing an artificial membrane infused with a lipid composition that mimics the brain capillary endothelial cells.[12]

  • In Vitro BBB Models: For a more biologically relevant assessment, cell-based models are necessary. These range from monolayers of brain endothelial cells (like hCMEC/D3) to advanced co-culture systems with astrocytes and pericytes, which are known to induce the tight barrier properties of the in vivo BBB.[26][27][28] The experimental protocol is analogous to the Caco-2 assay but requires specialized cell types and culture conditions to achieve the high TEER values (>500 Ω·cm²) characteristic of the BBB.[28][29]

Analytical Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed, which are essential for accurately measuring the low concentrations of permeated compounds.[14][30]

  • Method Development: A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water containing a modifier like formic acid is a common starting point for small polar molecules.[30][31]

  • Detection: Use Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for 4-Aminopyridine N-oxide.[30][32]

  • Validation: The method must be validated for linearity, accuracy, precision, and a limit of quantification (LOQ) low enough to measure concentrations in the acceptor well.[25]

Data Analysis and Interpretation

Calculating Apparent Permeability (Papp)

The primary endpoint for both assays is the apparent permeability coefficient (Papp), calculated using the following equation:

Papp (cm/s) = (d_Q / d_t) / (A * C₀)

Where:

  • d_Q/d_t: The rate of permeation (amount of compound in the acceptor well over time).

  • A: The surface area of the membrane/monolayer (in cm²).

  • C₀: The initial concentration in the donor compartment.

Calculating the Efflux Ratio (ER)

For the bidirectional Caco-2 assay, the efflux ratio is a key parameter to identify if the compound is a substrate of active efflux transporters like P-gp.[20]

ER = P_app (B→A) / P_app (A→B)

An efflux ratio greater than 2 is a strong indicator of active efflux.[20][24]

Permeability Classification

The calculated Papp values are used to classify the permeability of 4-Aminopyridine N-oxide.

Permeability ClassPapp (A→B) Range (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
Low < 1.0< 50%
Moderate 1.0 - 10.050 - 84%
High > 10.0≥ 85%

This classification is based on established correlations for Caco-2 assays and serves as a predictive guide.[16][18][24]

Interpreting Combined Results

G start Papp (PAMPA) vs Papp (Caco-2) path1 PAMPA ≈ Caco-2 (ER < 2) start->path1 Similar Permeability path2 PAMPA > Caco-2 (ER > 2) start->path2 Lower in Caco-2 path3 PAMPA < Caco-2 (ER < 2) start->path3 Higher in Caco-2 res1 Conclusion: Passive Diffusion is the Dominant Mechanism path1->res1 res2 Conclusion: Compound is a Likely Substrate of an Efflux Transporter (e.g., P-gp) path2->res2 res3 Conclusion: Compound is a Likely Substrate of an Active Uptake Transporter path3->res3

Caption: Decision tree for interpreting permeability assay results.

By systematically applying these validated protocols and interpretive frameworks, researchers can generate reliable, high-quality data to characterize the permeability of 4-Aminopyridine N-oxide, providing critical insights for its continued development as a potential therapeutic agent.

References

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  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PMC - PubMed Central.
  • 4-Aminopyridine. (n.d.). PubChem.
  • 4-Aminopyridine N-Oxide. (n.d.). Santa Cruz Biotechnology.
  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. (2021). Google Search.
  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography.
  • Application Notes and Protocols: Methodology for Assessing ML089 Cell Permeability. (n.d.). Benchchem.
  • 4-Aminopyridine N-Oxide. (n.d.). Chemical-Suppliers.
  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation.
  • 4-aminopyridine-a review. (1982). PubMed.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications.
  • Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids | Request PDF. (n.d.). ResearchGate.
  • 4-Aminopyridine. (n.d.). The NIST WebBook - National Institute of Standards and Technology.
  • Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. (2022). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Aminopyridin-1-ium-1-olate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminopyridin-1-ium-1-olate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this synthesis. By understanding the underlying chemical principles and potential side reactions, you can significantly improve your reaction yields and obtain a high-purity product.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The primary transformation involves the N-oxidation of 4-aminopyridine, followed by the formation of the hydrochloride salt. While seemingly straightforward, this synthesis is often plagued by low yields due to a variety of factors, including incomplete reactions, product degradation, and the formation of unwanted byproducts.

This guide provides a comprehensive overview of the critical steps, potential challenges, and evidence-based solutions to help you optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low overall yield is a common issue that can stem from several stages of the synthesis. The most frequent culprits are:

  • Incomplete N-oxidation: The conversion of 4-aminopyridine to its N-oxide may not have gone to completion.

  • Suboptimal work-up and isolation: Significant product loss can occur during the extraction, precipitation, and purification steps.

  • Formation of side products: Competing reactions can consume the starting material or the desired product.

  • Degradation of the N-oxide: Pyridine N-oxides can be sensitive to certain conditions, leading to decomposition.

This guide will delve into each of these points in the troubleshooting sections below.

Q2: I am observing a significant amount of an insoluble brown solid in my reaction mixture. What is it and how can I avoid it?

The formation of a brown, tar-like substance is often indicative of polymerization or the formation of azo compounds. This can be triggered by overly harsh reaction conditions, such as high temperatures or the use of overly strong oxidizing agents. To mitigate this, consider using a milder oxidizing agent and maintaining strict temperature control throughout the reaction.

Q3: My final product is a sticky, hygroscopic solid that is difficult to handle. How can I obtain a crystalline product?

Pyridine N-oxides are known to be hygroscopic.[1] The hydrochloride salt should be more crystalline, but improper isolation or the presence of impurities can lead to a less desirable physical form. Ensure your glassware is scrupulously dry and consider drying the purified N-oxide intermediate under high vacuum before proceeding to the salt formation step. Azeotropic distillation with toluene is an effective method for removing residual water from pyridine N-oxides.[1]

Troubleshooting Guide: Low Yield

This section provides a detailed breakdown of potential causes for low yield and their corresponding solutions.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of 4-Aminopyridin-1-ium-1-olate (N-Oxide Intermediate) Incomplete Reaction Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the complete consumption of the 4-aminopyridine starting material before proceeding with the work-up.
Suboptimal Oxidizing Agent While various oxidizing agents can be used, peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid are common choices.[2][3] The choice of solvent and temperature will depend on the specific oxidant. For instance, reactions with m-CPBA are often carried out in chlorinated solvents like dichloromethane at or below room temperature.
Side Reactions of the Amino Group The primary amino group of 4-aminopyridine is also susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds and other byproducts.[3] To minimize this, it may be necessary to protect the amino group (e.g., via acetylation) prior to N-oxidation, followed by a deprotection step.
Product Loss During Work-up and Isolation Inefficient Extraction 4-Aminopyridin-1-ium-1-olate is a polar molecule and can have significant water solubility, leading to losses during aqueous work-ups. To minimize this, saturate the aqueous layer with a salt such as sodium chloride to decrease the product's solubility in the aqueous phase and perform multiple extractions with an appropriate organic solvent.
Decomposition During Purification Pyridine N-oxides can be sensitive to heat.[4] Avoid excessive temperatures during solvent removal. Distillation of the crude N-oxide should be performed under high vacuum and with careful temperature control to prevent decomposition.[4]
Low Yield of this compound (Final Product) Incomplete Salt Formation The conversion of the N-oxide to its hydrochloride salt requires a stoichiometric amount of hydrochloric acid. Insufficient acid will result in incomplete conversion. The use of gaseous hydrogen chloride bubbled through a solution of the N-oxide is a highly effective method.[4]
Product Loss During Crystallization The choice of solvent for crystallization of the hydrochloride salt is critical. Isopropyl alcohol is often a good choice for precipitating pyridine N-oxide hydrochlorides.[4] Ensure the solution is sufficiently cooled to maximize crystal formation and wash the collected crystals with a minimal amount of cold solvent to reduce losses.

Understanding and Preventing Side Reactions

A thorough understanding of potential side reactions is crucial for optimizing the synthesis of this compound.

Common Side Reactions:
  • Over-oxidation: Excessive amounts of the oxidizing agent or prolonged reaction times can lead to the formation of undesired byproducts.

  • Formation of 4-Pyridone: Under certain conditions, particularly in the presence of acid and water, the N-oxide can rearrange to form 4-hydroxypyridine, which exists in equilibrium with its tautomer, 4-pyridone.[5][6]

  • Formation of Azo Compounds: The amino group can be oxidized and subsequently couple to form colored azo compounds, especially under harsh oxidative conditions.[5][6]

  • Ring Opening: In strongly acidic conditions, the pyridine N-oxide ring can be susceptible to nucleophilic attack, potentially leading to ring-opened byproducts.

Experimental Protocols

Protocol 1: N-Oxidation of 4-Aminopyridine

This protocol describes a general procedure for the N-oxidation of 4-aminopyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 4-Aminopyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-aminopyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve m-CPBA in a minimal amount of dichloromethane and add it dropwise to the cooled 4-aminopyridine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.[7]

  • Filter the mixture and wash the filtrate with cold, saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminopyridin-1-ium-1-olate.

Protocol 2: Formation of this compound

This protocol outlines the conversion of the N-oxide to its hydrochloride salt.

Materials:

  • Crude or purified 4-aminopyridin-1-ium-1-olate

  • Anhydrous diethyl ether or isopropyl alcohol

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

Procedure:

  • Dissolve the 4-aminopyridin-1-ium-1-olate in a minimal amount of anhydrous diethyl ether or isopropyl alcohol.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with stirring.[4] A white precipitate of the hydrochloride salt should form. Alternatively, a solution of HCl in an anhydrous solvent can be added dropwise.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the this compound.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway

Synthesis_Pathway 4-Aminopyridine 4-Aminopyridine 4-Aminopyridin-1-ium-1-olate 4-Aminopyridin-1-ium-1-olate 4-Aminopyridine->4-Aminopyridin-1-ium-1-olate N-Oxidation (e.g., m-CPBA) 4-Aminopyridin-1-ium-1-olate\nHydrochloride 4-Aminopyridin-1-ium-1-olate Hydrochloride 4-Aminopyridin-1-ium-1-olate->4-Aminopyridin-1-ium-1-olate\nHydrochloride HCl Troubleshooting_Low_Yield cluster_synthesis Synthesis of this compound cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete\nN-Oxidation Incomplete N-Oxidation Incomplete\nN-Oxidation->Low Yield Product Loss\nDuring Work-up Product Loss During Work-up Product Loss\nDuring Work-up->Low Yield Side Reactions Side Reactions Side Reactions->Low Yield Product\nDegradation Product Degradation Product\nDegradation->Low Yield Optimize Reaction\nConditions Optimize Reaction Conditions Optimize Reaction\nConditions->Incomplete\nN-Oxidation Improve Extraction\n& Purification Improve Extraction & Purification Improve Extraction\n& Purification->Product Loss\nDuring Work-up Control Stoichiometry\n& Temperature Control Stoichiometry & Temperature Control Stoichiometry\n& Temperature->Side Reactions Mild Conditions\n& Proper Storage Mild Conditions & Proper Storage Mild Conditions\n& Proper Storage->Product\nDegradation

Caption: Troubleshooting flowchart for low yield.

References

  • Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953). [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4.[Link]

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]

  • Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Google Patents. (2022). Synthesis process of pyridine-N-oxide. CN115160220A.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Erowid. (n.d.). m-CHLOROPERBENZOIC ACID. [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. [Link]

  • Google Patents. (2006).
  • Katritzky, A. R., & Lagowski, J. M. (1961). The oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society (Resumed), 43-45. [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. [Link]

  • Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

  • Science Info. (2023). mCPBA: Preparation, Properties, Reactions. [Link]

  • Zhang, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular pharmaceutics, 8(4), 1195–1204. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]

  • Kühm, S., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of medicinal chemistry, 64(22), 16336–16364. [Link]

  • ResearchGate. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. [Link]

  • Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Google Patents. (2018). The method of one-step synthesis aminopyridine and 4-aminopyridine. CN108840820A.
  • Google Patents. (2021). Preparation method and post-treatment process of 4-aminopyridine. CN111138352B.
  • The Hive. (2002). 4-nitropyridine synthesis requested. [Link]

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(6), 3464-3474. [Link]

  • Lykakis, I. N., et al. (2020). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules (Basel, Switzerland), 25(21), 5179. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing the Purity of 4-Aminopyridine N-oxide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-aminopyridine N-oxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a structured Q&A format, grounded in established scientific principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude 4-aminopyridine N-oxide hydrochloride?

The impurity profile of your final product is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing 4-aminopyridine N-oxide is the reduction of 4-nitropyridine N-oxide. During this process, several byproducts can form, which may carry through to the final hydrochloride salt.

Common Impurities Include:

  • Unreacted Starting Material: Residual 4-nitropyridine N-oxide can be a significant impurity if the reduction is incomplete.

  • 4-Pyridone Derivatives: Hydrolysis of the amino group, particularly under neutral or basic conditions at elevated temperatures, can lead to the formation of 4-pyridone analogs[1].

  • 4,4'-Azopyridine Derivatives: Over-reduction or side reactions can lead to the formation of colored azo compounds[1].

  • Deoxygenated Species: Incomplete N-oxidation or deoxygenation during subsequent steps can result in the presence of 4-aminopyridine.

  • Solvent Residues: Trapped solvents from the reaction or work-up can be present in the crude product.

It is crucial to characterize your crude product using analytical techniques such as HPLC, LC-MS, and NMR to identify the specific impurities present in your batch.

Troubleshooting Guide: Improving Purity

This section provides a systematic approach to troubleshooting and enhancing the purity of your synthesized 4-aminopyridine N-oxide hydrochloride.

Issue 1: My final product has a persistent yellow or brownish tint.

A colored product often indicates the presence of nitro-aromatic residues or azo compounds.

Causality and Troubleshooting Steps:

  • Incomplete Reduction: The yellow color is often attributed to unreacted 4-nitropyridine N-oxide.

    • Solution: Ensure the reduction reaction goes to completion. Monitor the reaction by TLC or HPLC. If necessary, increase the reaction time or the amount of reducing agent.

  • Formation of Azo Compounds: As mentioned, 4,4'-azopyridine byproducts can impart color[1].

    • Solution: Optimize the reduction conditions. The choice of reducing agent and reaction temperature can influence the formation of these byproducts.

  • Degradation: Prolonged exposure to harsh conditions (strong acids/bases or high temperatures) can lead to degradation and the formation of colored impurities.

    • Solution: Maintain careful control over reaction parameters and minimize the time the product is exposed to harsh conditions.

Purification Strategy: Activated Carbon Treatment

If colored impurities persist, a charcoal treatment can be effective.

Protocol 1: Decolorization with Activated Carbon

  • Dissolve the crude 4-aminopyridine N-oxide hydrochloride in a suitable solvent (e.g., ethanol or a methanol/water mixture) at an elevated temperature.

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

  • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Filter the hot solution through a pad of Celite® to remove the activated carbon.

  • Proceed with the recrystallization of the decolorized solution.

Issue 2: My product purity by HPLC is low, and I observe multiple impurity peaks.

Low purity with multiple peaks suggests that a more rigorous purification strategy than simple precipitation is required. Recrystallization is a powerful technique to improve the purity of crystalline solids.

Choosing the Right Recrystallization Solvent:

The ideal recrystallization solvent will dissolve the 4-aminopyridine N-oxide hydrochloride at its boiling point but have low solubility at cooler temperatures. For hydrochloride salts, polar protic solvents are often a good starting point.

Solvent SystemSuitability for 4-Aminopyridine N-oxide HydrochlorideRationale
Isopropanol Highly Recommended Often provides a good balance of solubility at high temperatures and low solubility at room temperature for hydrochloride salts.
Ethanol Recommended Similar to isopropanol, ethanol is a good choice. Its higher boiling point may allow for better dissolution of impurities.
Ethanol/Water Good for highly impure samples The addition of water can increase the solubility of the salt at high temperatures. The ratio can be optimized to induce crystallization upon cooling.
Methanol Use with caution While it will likely dissolve the salt well, its high solvency at room temperature may lead to lower recovery yields.
Isopropanol/Diethyl Ether Two-solvent system If the product is too soluble in isopropanol, the addition of a less polar, miscible anti-solvent like diethyl ether can induce crystallization.

Protocol 2: Recrystallization of 4-Aminopyridine N-oxide Hydrochloride

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 4-aminopyridine N-oxide hydrochloride and a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Cooling & Crystallization: Slowly cool the solution to room temperature. To promote the formation of large, pure crystals, avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

dot

G cluster_0 Recrystallization Workflow Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Add minimal solvent Slow Cooling Slow Cooling Dissolve in Hot Solvent->Slow Cooling Ensure complete dissolution Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Promotes large crystals Filtration & Washing Filtration & Washing Crystal Formation->Filtration & Washing Isolate crystals Drying Drying Filtration & Washing->Drying Remove impurities & solvent Pure Product Pure Product Drying->Pure Product High purity solid

Caption: A generalized workflow for the purification of 4-aminopyridine N-oxide hydrochloride via recrystallization.

Issue 3: I am concerned about the stability of the N-oxide group during purification.

Pyridine N-oxides are generally stable compounds. The N-O bond is a coordinate covalent bond, and the oxygen atom is not easily removed under typical purification conditions.

Expertise & Experience Insights:

  • Acid Stability: The N-oxide functionality is stable in the presence of hydrochloric acid, forming a stable hydrochloride salt. The protonation occurs at the oxygen atom.[2]

  • Thermal Stability: While stable, prolonged heating at very high temperatures should be avoided to prevent potential degradation. The recrystallization should be performed at the boiling point of the chosen solvent, and the heating time should be minimized once the solid is dissolved.

  • Reductive Deoxygenation: The N-oxide can be reduced back to the parent pyridine. This is unlikely to occur during recrystallization but is a consideration during the synthesis. Ensure that all reducing agents have been quenched and removed during the work-up of the synthesis reaction.

dot

G cluster_0 Troubleshooting Logic Impurity_Issue Impurity Detected (e.g., Color, Low Purity) Incomplete_Reaction Incomplete Reaction? Impurity_Issue->Incomplete_Reaction Side_Products Side Products Formed? Impurity_Issue->Side_Products Incomplete_Reaction->Side_Products No Optimize_Reaction Optimize Reaction Conditions (Time, Stoichiometry) Incomplete_Reaction->Optimize_Reaction Yes Charcoal_Treatment Perform Activated Carbon Treatment Side_Products->Charcoal_Treatment Colored Impurities Recrystallization Perform Recrystallization Side_Products->Recrystallization Multiple Impurities Optimize_Reaction->Recrystallization Charcoal_Treatment->Recrystallization High_Purity_Product High Purity Product Recrystallization->High_Purity_Product

Sources

Technical Support Center: Strategies for Minimizing Off-Target Effects of 4-Aminopyridine and its Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "4-aminopyridin-1-ium-1-olate hydrochloride": Publicly available scientific literature and databases contain limited specific information on a compound with the precise name "this compound." This guide is therefore based on the extensive research and clinical data available for its parent compound, 4-aminopyridine (also known as dalfampridine). As a potent potassium channel blocker, 4-aminopyridine's principles of on-target and off-target effects provide a robust framework for researchers working with its derivatives. The strategies outlined here are grounded in the well-documented pharmacology of 4-aminopyridine and are designed to be broadly applicable.

Introduction: Understanding the Challenge

4-aminopyridine (4-AP) enhances neuronal function by blocking voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at the axon terminal. This mechanism is beneficial for conditions like multiple sclerosis, where it can improve nerve signal conduction. However, this same mechanism is not perfectly specific. At higher concentrations, 4-AP can affect potassium channels throughout the body, leading to significant off-target effects. The primary challenge for researchers is to maintain a therapeutic window that maximizes the desired on-target effect while minimizing systemic exposure that could lead to toxicity. The most significant dose-dependent adverse effect is an increased risk of seizures. This guide provides a comprehensive framework for designing and troubleshooting in vivo experiments to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the in vivo use of 4-aminopyridine and its analogs.

Q1: We observed tremors and seizures in our animal models at our initial dose. What is the first step to troubleshoot this?

A1: The immediate first step is to reassess your dosing paradigm. Seizures are the most critical dose-limiting toxicity of 4-aminopyridine. This is a direct extension of its on-target mechanism; excessive potassium channel blockade leads to neuronal hyperexcitability.

  • Causality: The therapeutic effect of 4-AP relies on a partial and targeted blockade of potassium channels in demyelinated axons. However, as the concentration of the drug increases in the central nervous system (CNS), this blockade becomes more widespread and less specific, affecting various neuronal circuits and leading to uncontrolled, synchronous firing, which manifests as a seizure.

  • Actionable Advice: Immediately halt the experiment and perform a dose-response study, starting with a dose at least 50-75% lower than the one that caused seizures. Carefully observe the animals for any signs of neurotoxicity (e.g., tremors, ataxia, hyperreactivity) before escalating the dose. The goal is to identify the Maximum Tolerated Dose (MTD) and establish a therapeutic window.

Q2: How does renal function in our animal models impact the study's outcome and potential toxicity?

A2: Renal function is critically important. 4-aminopyridine is primarily cleared from the body through the kidneys, with a significant portion being actively secreted by the organic cation transporter 2 (OCT2).

  • Causality: If your animal model has compromised renal function (due to age, genetic background, or experimental induction of kidney disease), the drug's clearance will be significantly reduced. This leads to a longer half-life and higher-than-expected plasma concentrations, which can precipitate off-target toxicity even at standard doses.

  • Actionable Advice:

    • Be aware of the baseline renal health of your animal strain.

    • If working with older animals or a model known to have renal impairment, consider reducing the starting dose.

    • If your experimental model itself might induce kidney damage, it is advisable to monitor basic renal function parameters (e.g., serum creatinine, BUN) at baseline and throughout the study.

Q3: Can we use a different formulation to reduce systemic side effects?

A3: Yes, formulation can play a pivotal role. For 4-aminopyridine, the clinically approved formulation (Ampyra®/Fampyra®) is an extended-release (ER) tablet. This design is a key strategy for minimizing off-target effects.

  • Causality: A rapid-release formulation leads to a sharp peak in plasma concentration (high Cmax) shortly after administration. This spike is more likely to cross the threshold for neurotoxicity. An extended-release formulation dampens this peak, maintaining a more stable and lower plasma concentration over a longer period, which can still be effective therapeutically while staying below the toxic threshold.

  • Actionable Advice: While creating a custom ER formulation for preclinical studies can be complex, you can mitigate Cmax-related toxicity by:

    • Fractionating the dose: Instead of a single large bolus injection, administer the total daily dose in two or three smaller, spaced-out doses.

    • Changing the route of administration: Subcutaneous or oral administration will generally result in a slower absorption and lower Cmax compared to an intravenous or intraperitoneal injection.

Q4: Are there specific drug-drug interactions we should be aware of?

A4: Yes. Given its clearance mechanism, any co-administered compound that inhibits the OCT2 transporter can increase the systemic exposure of 4-aminopyridine.

  • Causality: OCT2 is a transporter protein in the kidneys responsible for actively pumping basic compounds like 4-AP from the blood into the urine. If another drug you are using in your experiment (e.g., cimetidine, which is a classic research tool and OCT2 inhibitor) blocks this transporter, it's like closing an exit door for 4-AP. The drug stays in the bloodstream longer, and its concentration rises, increasing the risk of off-target effects.

  • Actionable Advice: Review all compounds being administered to your animal models. If you are using a known OCT2 inhibitor, you must reduce the dose of your 4-aminopyridine analog accordingly and monitor for toxicity with extra vigilance.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Establishing a Safe and Effective Dosing Range

This protocol outlines a systematic approach to determine the therapeutic window of a 4-aminopyridine analog in vivo.

Objective: To identify the dose range that produces the desired therapeutic effect without inducing significant off-target toxicities.

Experimental Workflow Diagram:

G cluster_0 Phase 1: Dose Escalation & MTD cluster_1 Phase 2: Efficacy Testing A Select Starting Dose (e.g., 1-2 mg/kg) B Administer to Cohort 1 (n=3-5) A->B C Observe for Acute Toxicity (2-4 hours post-dose) - Seizures, Ataxia, Tremors B->C D Toxicity Observed? C->D E No: Escalate Dose (e.g., 1.5x-2x increase) D->E No F Yes: MTD Established (Dose below toxic level) D->F Yes E->B G Select 3-4 Doses (Below MTD) F->G Inform Efficacy Doses H Administer to Experimental & Control Groups G->H I Measure On-Target Effect (e.g., motor function, nerve conduction) H->I J Analyze Dose-Response Curve I->J K Identify Optimal Therapeutic Dose J->K

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) and optimal therapeutic dose.

Step-by-Step Protocol:

  • Literature Review & Starting Dose Selection: Review published studies on 4-aminopyridine or similar compounds in your specific animal model to select a conservative starting dose. If no data exists, begin with a very low dose (e.g., 1 mg/kg).

  • Dose Escalation for MTD:

    • Use a small cohort of animals (n=3-5 per dose group).

    • Administer the starting dose and observe the animals intensively for the first 4 hours, and then periodically for 24 hours. Record all instances of tremors, ataxia, circling, or seizure activity.

    • If no toxicity is observed, escalate the dose in the next cohort. A common escalation factor is 1.5x or 2x.

    • The MTD is defined as the highest dose at which no significant signs of toxicity are observed.

  • Efficacy Study Design:

    • Based on the MTD, select 3-4 doses for your efficacy study (e.g., MTD, MTD/2, MTD/4).

    • Administer these doses to your experimental groups and a vehicle control to your control group.

    • At the expected time of peak drug effect (Tmax), perform your primary efficacy measurement (e.g., rotarod test for motor coordination, electrophysiology for nerve conduction).

  • Data Analysis: Plot the dose against the therapeutic effect. The optimal dose will be the one that gives a significant therapeutic effect while being well below the MTD, providing the best balance between efficacy and safety.

Guide 2: Monitoring for Cardiovascular Off-Target Effects

While CNS effects are primary, high concentrations of potassium channel blockers can affect cardiac function.

Objective: To non-invasively monitor for potential cardiotoxicity.

Key Parameters & Expected Effects:

ParameterMeasurement MethodPotential Off-Target Effect of 4-APRationale
Heart Rate Telemetry, Pulse OximeterTachycardia (Increased Heart Rate)Blockade of cardiac K+ channels can alter repolarization, potentially leading to arrhythmias.
Blood Pressure Tail-cuff, TelemetryHypertension (Increased Blood Pressure)Systemic effects on vascular smooth muscle or autonomic nervous system.
ECG Telemetry, Surface ElectrodesQT Interval ProlongationA classic sign of delayed cardiac repolarization due to K+ channel blockade. A key risk factor for serious arrhythmias.

Monitoring Protocol:

  • Baseline Measurement: Before administering the first dose of the compound, record baseline cardiovascular parameters for all animals. This is a critical control.

  • Post-Dosing Monitoring: Measure the parameters at several time points post-administration, paying special attention to the expected Tmax.

  • Data Interpretation: Compare the post-dose measurements to the baseline for each animal. A significant and consistent change (e.g., >20% increase in QT interval) should be considered a potential off-target effect and may require a dose reduction.

Part 3: Mechanistic Visualization

Understanding the underlying mechanism of on-target vs. off-target effects is key to rational experimental design.

Mechanism of Action Diagram:

G cluster_0 On-Target Effect (Therapeutic Dose) cluster_1 Off-Target Effect (Supratherapeutic Dose) A Demyelinated Axon B K+ Channel A->B D Prolonged Action Potential B->D C 4-AP Derivative C->B Blocks K+ Efflux E Improved Signal Conduction D->E F Healthy CNS Neuron G Widespread K+ Channels F->G I Neuronal Hyperexcitability G->I H Excess 4-AP Derivative H->G Excessive Blockade J Seizure Activity I->J

refining dosage for maximal efficacy of 4-aminopyridine N-oxide in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An important note from the Senior Application Scientist: The scientific literature contains extensive data on 4-aminopyridine (4-AP), a well-characterized potassium channel blocker. However, specific preclinical data regarding the dosage and efficacy of its derivative, 4-aminopyridine N-oxide, is not widely available in published studies. N-oxide derivatives are often synthesized to alter a parent compound's properties, such as solubility or its ability to cross the blood-brain barrier, and may function as a prodrug that converts to the active form (4-AP) in the body.

This guide is structured to provide a robust framework for refining the dosage of novel compounds like 4-aminopyridine N-oxide. We will use the extensive data from its parent compound, 4-aminopyridine, as a scientifically-grounded proxy to illustrate the principles, protocols, and troubleshooting steps essential for determining maximal efficacy in your animal models. This approach ensures you are equipped with the proven methodologies required for successful preclinical drug development.

Technical Support Center: Refining Dosage for 4-Aminopyridine N-Oxide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on establishing and optimizing the dosage of 4-aminopyridine N-oxide in animal models to achieve maximal therapeutic efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding 4-aminopyridine N-oxide and its parent compound, providing the core knowledge needed before initiating experiments.

Q1: What is 4-aminopyridine N-oxide and how does it relate to 4-aminopyridine (4-AP)?

4-aminopyridine N-oxide (CAS 3535-75-9) is a derivative of 4-aminopyridine (4-AP).[1][2] The "N-oxide" refers to the addition of an oxygen atom to the nitrogen atom of the pyridine ring. In medicinal chemistry, this modification is often employed to alter the physicochemical properties of a parent molecule.[3] It can potentially:

  • Increase water solubility.

  • Modify metabolic stability.

  • Alter the ability to cross the blood-brain barrier.

  • Function as a prodrug, which is metabolized in vivo to the active parent compound, 4-AP.

Given the limited direct research on the N-oxide derivative, understanding the mechanism of 4-AP is the critical starting point for any investigation.

Q2: What is the established mechanism of action for the parent compound, 4-AP?

4-aminopyridine is a broad-spectrum voltage-gated potassium (K+) channel blocker.[4][5][6] Its therapeutic effects are primarily attributed to two actions:

  • Restoration of Conduction in Demyelinated Axons: In diseases like multiple sclerosis or after spinal cord injury, the loss of the myelin sheath exposes K+ channels.[7][8] This leads to a leakage of potassium ions during an action potential, which can cause the signal to fail. By blocking these exposed channels, 4-AP prolongs the action potential, allowing the nerve impulse to successfully propagate past the damaged segment.[4]

  • Enhancement of Neurotransmitter Release: At the presynaptic nerve terminal, 4-AP's blockade of K+ channels leads to a prolonged depolarization. This keeps voltage-gated calcium (Ca2+) channels open longer, increasing calcium influx and subsequently enhancing the release of neurotransmitters like acetylcholine into the synapse.[6][9][10]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Mechanism of 4-AP AP Action Potential Arrives Depol Membrane Depolarization AP->Depol Ca_Channel Voltage-Gated Ca2+ Channels Open Depol->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle Vesicle Fusion Ca_Influx->Vesicle NT_Release Neurotransmitter Release Vesicle->NT_Release Receptor Receptors Activated NT_Release->Receptor Binds to Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect FourAP 4-Aminopyridine K_Channel K+ Channels Blocked FourAP->K_Channel Inhibits K_Channel->Depol Prevents Repolarization, Prolonging Depolarization

Mechanism of 4-aminopyridine (4-AP) at the synapse.
Q3: What key physicochemical properties should I consider for formulation and handling?

Proper formulation is critical for accurate and reproducible dosing.

Property4-Aminopyridine N-Oxide4-Aminopyridine (Parent Compound)
Appearance Slightly yellow or white crystalline solid.[1]Crystalline solid.
Solubility Soluble in water and alcohol.[1][11]Soluble in water (83 g/L), ethanol, DMSO, and other organic solvents.[12]
Storage Recommended storage at 2-8°C in a tightly sealed container.[11][13]Store at room temperature.
Handling Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]Highly toxic. Handle with extreme caution using appropriate PPE.

Causality Insight: The N-oxide is expected to be more polar than 4-AP, which generally increases water solubility. This can be an advantage for creating aqueous formulations for injection but may impact its ability to cross the blood-brain barrier if it does not act as a prodrug.

Q4: Which animal models are most relevant for testing this compound?

The choice of animal model should be directly linked to the compound's mechanism of action. Based on the known effects of 4-AP, the following models are highly relevant:

  • Experimental Autoimmune Encephalomyelitis (EAE): This is the most common model for multiple sclerosis.[8] It is used to study the effects of compounds on inflammatory demyelination and subsequent neurological deficits. Efficacy is often measured by improvements in clinical scores and mobility tests.[8][14]

  • Spinal Cord Injury (SCI) Models: Traumatic SCI models (e.g., compression or contusion injuries) in rats or dogs are used to assess a compound's ability to restore nerve conduction across the lesion site.[7][15][16] Functional outcomes, such as motor skills and sensory perception, are key endpoints.[16]

  • Parkinson's Disease Models: In the MPTP mouse model of Parkinson's, 4-AP has shown neuroprotective effects, suggesting a role in preserving dopaminergic neurons.[17]

Part 2: Troubleshooting Guide for Dosage Refinement

This section is designed to address specific challenges you may encounter during your experiments, providing logical, step-by-step solutions.

Issue 1: I'm starting a new study. How do I determine a safe and effective starting dose for 4-aminopyridine N-oxide?

Underlying Principle: The initial goal is to establish the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects.[18] This, along with a literature review of analogous compounds, will define the range for your efficacy studies.

Troubleshooting Workflow:

  • Literature-Based Estimation: Begin by reviewing known doses of the parent compound, 4-AP. Doses vary significantly by species and route of administration.

    Animal ModelRouteEffective Dose Range (4-AP)Source(s)
    Rat (SCI)IV1.0 mg/kg (bolus)[7]
    Rat (SCI)Daily2-4 mg/kg (seizures at 6 mg/kg)[19]
    Mouse (Nerve Injury)Oral/IP10 µg per mouse (daily)[20]
    Guinea PigIM2 mg/kg[21]
    Dog (SCI)Systemic0.5 - 1.0 mg/kg[16]
  • Conduct a Dose-Range Finding (DRF) Study: This is an essential first step for any new compound.[18][22]

    • Design: Use a small number of animals per group (e.g., n=3-5).

    • Dose Selection: Start with a dose significantly lower than the estimated effective dose of 4-AP (e.g., 10-fold lower). Select subsequent doses on a logarithmic or semi-log scale (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).[22]

    • Monitoring: Closely observe animals for clinical signs of toxicity at regular intervals post-dosing (e.g., 30 min, 2h, 4h, 24h). For 4-AP and its derivatives, pay close attention to signs of CNS overstimulation like tremors, anxiety, or seizures.[6][16]

    • Outcome: The DRF study will identify the MTD and a No-Observed-Adverse-Effect Level (NOAEL), establishing a safe window for your efficacy studies.

G start Start: Determine Starting Dose lit_review Literature Review: Analyze 4-AP dosage data in relevant species start->lit_review drf_design Design Dose-Range Finding (DRF) Study lit_review->drf_design group_alloc Allocate Animals (n=3-5 per group, including vehicle control) drf_design->group_alloc dose_select Select Dose Levels (Logarithmic scale, start low) group_alloc->dose_select administer Administer Compound dose_select->administer monitor Monitor for Clinical Signs of Toxicity (e.g., seizures, distress) administer->monitor data_analysis Analyze Data to Identify MTD and NOAEL monitor->data_analysis efficacy_study Proceed to Efficacy Studies using doses ≤ MTD data_analysis->efficacy_study G cluster_solutions Troubleshooting Steps start Problem: Significant Adverse Effects Observed check_dose Is the dose above the established MTD? start->check_dose deescalate 1. Dose De-escalation: Reduce dose to a level below the MTD. Test intermediate doses. check_dose->deescalate Yes refine_regimen 2. Refine Dosing Regimen: Is Cmax causing toxicity? check_dose->refine_regimen No, or toxicity persists at lower doses end_goal Goal: Define Therapeutic Window deescalate->end_goal change_freq Change from single bolus to multiple smaller doses or continuous infusion. refine_regimen->change_freq Yes check_vehicle 3. Verify Vehicle: Run a vehicle-only control group to rule out vehicle toxicity. refine_regimen->check_vehicle No slow_release Consider a slow-release formulation to smooth exposure. change_freq->slow_release slow_release->end_goal check_vehicle->end_goal

Decision tree for troubleshooting adverse effects.
  • Confirm the Cause: The most common adverse effects of 4-AP are related to CNS hyperexcitability, including tremors and seizures. [6][16]These are dose-dependent effects. In a study on rats with SCI, a daily dose of 6 mg/kg of 4-AP caused generalized seizures, forcing the exclusion of that group, while 2 and 4 mg/kg were tolerated. [19]2. Dose De-escalation: Immediately reduce the dose to a level at or below the previously established MTD. Test intermediate doses to precisely define the threshold for toxicity. [22]3. Refine the Dosing Regimen: Acute toxicity is often related to a high Cmax. Instead of a single large bolus dose, consider administering the same total daily dose in divided portions or via continuous infusion. This can maintain therapeutic concentrations while keeping the peak plasma level below the toxic threshold. The development of a slow-release formulation of 4-AP (fampridine) for human use was based on this exact principle to manage side effects. [5]4. Rule Out Vehicle Toxicity: Always run a parallel control group that receives only the vehicle to ensure that the solvent or formulation excipients are not the cause of the adverse effects. [22]

Part 3: Key Experimental Protocols

These protocols provide a self-validating framework for establishing a robust dosing regimen.

Protocol 1: Dose-Range Finding (DRF) and MTD Determination in Rodents

Objective: To determine the maximum tolerated dose (MTD) of 4-aminopyridine N-oxide in a specific rodent model.

Methodology:

  • Animal Model: Select the appropriate species and strain for your disease model (e.g., C57BL/6 mice for EAE, Sprague-Dawley rats for SCI). Use healthy, age- and weight-matched animals.

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex. [22]3. Dose Selection: Based on the literature for 4-AP, select doses on a logarithmic scale (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level. [22]4. Formulation: Prepare a clear, sterile solution of 4-aminopyridine N-oxide in an appropriate vehicle (e.g., sterile saline). Ensure the compound is fully dissolved.

  • Administration: Administer the compound via the intended route (e.g., oral gavage, IP injection). Ensure the volume is appropriate for the animal's weight.

  • Monitoring:

    • Observe animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose, and daily thereafter for 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of tremors or convulsions.

    • Record body weights daily. Significant weight loss (>15-20%) is a key sign of toxicity.

  • Data Analysis: The MTD is defined as the highest dose that does not produce mortality or signs of life-threatening toxicity that would prevent the animal from surviving a longer-term study.

Protocol 2: Foundational Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic PK profile of 4-aminopyridine N-oxide and its potential conversion to 4-AP.

Methodology:

  • Animal Model & Dosing: Use healthy animals. Administer a single dose of the compound at a level known to be well-tolerated (e.g., the mid-range dose from the DRF study).

  • Sample Collection:

    • Collect blood samples at predetermined time points. A typical schedule for a compound with an expected short half-life would be: pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Process blood to collect plasma and store immediately at -80°C.

    • If CNS penetration is a key question, collect terminal CSF samples from a subset of animals at the expected Tmax. [23]3. Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of both 4-aminopyridine N-oxide and 4-aminopyridine in the plasma and CSF samples.

  • Data Analysis:

    • Plot the plasma concentration versus time for each animal.

    • Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

      • Cmax: Maximum observed concentration.

      • Tmax: Time at which Cmax is reached.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t1/2 (Half-life): The time required for the concentration to decrease by half.

    • Interpretation: The results will reveal the compound's absorption rate, exposure level, and clearance rate, and will confirm whether it is converting to 4-AP in vivo. This data is essential for correlating dose with exposure and, ultimately, with efficacy.

References

  • Duran, D., et al. (1993). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug Metabolism and Disposition. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to support human dose prediction using preclinical PK? Retrieved from [Link]

  • Wienkers, L. C., & Tucker, G. T. (2018). How to mathematically optimize drug regimens using optimal control. Journal of Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Strupp, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of Neurology. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

  • Purdue University. (2018). Possible new treatment for spinal cord injuries identified in animal studies. Retrieved from [Link]

  • Goolsby, E. N., et al. (2019). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. Neural Regeneration Research. Retrieved from [Link]

  • Blight, A. R., et al. (1991). The effects of 4-aminopyridine on neurological deficits in chronic cases of traumatic spinal cord injury in dogs: a phase I clinical trial. Journal of Neurotrauma. Retrieved from [Link]

  • Pointillart, V., et al. (2000). Effect of 4-aminopyridine in acute spinal cord injury. Spinal Cord. Retrieved from [Link]

  • Henney, H. R., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Drug Metabolism and Disposition. Retrieved from [Link]

  • Rupp, S. M., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Kitzman, J. V., et al. (1984). Pharmacokinetics of 4-aminopyridine in cattle. American Journal of Veterinary Research. Retrieved from [Link]

  • Lee, S., et al. (2003). Effect of 4-aminopyridine and single-dose methylprednisolone on functional recovery after a chronic spinal cord injury. Spinal Cord. Retrieved from [Link]

  • ResearchGate. (2018). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Retrieved from [Link]

  • Göbel, K., et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental Neurology. Retrieved from [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. Retrieved from [Link]

  • Goolsby, E. N., et al. (2021). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose Optimization During Drug Development: Whether and When To Optimize. Retrieved from [Link]

  • Xia, J., et al. (2023). 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease. Neurochemical Research. Retrieved from [Link]

  • Soni, N., & Kam, P. (1982). 4-aminopyridine-a review. Anaesthesia and Intensive Care. Retrieved from [Link]

  • Li, S., et al. (2013). Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia. Journal of Neuroscience. Retrieved from [Link]

  • ResearchGate. (1996). 4-Aminopyridine inhibits the neuromuscular effects of nitric oxide and 8-Br-cGMP. Retrieved from [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Molecular Diversity Preservation International. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Forrest, A. S., et al. (2009). Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses. The Journal of Physiology. Retrieved from [Link]

  • Preston, R. J., et al. (1983). Effects of 4-aminopyridine on rapidly and slowly conducting axons of rat corpus callosum. Experimental Neurology. Retrieved from [Link]

  • Forrest, A. S., et al. (2009). Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses. Journal of Physiology. Retrieved from [Link]

  • Nicholson, C. D., & Singh, N. A. (1997). The Effects of Anticonvulsants on 4-aminopyridine-induced Bursting: In Vitro Studies on Rat Peripheral Nerve and Dorsal Roots. Neuroscience. Retrieved from [Link]

  • Probst, B., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Reproducibility in Electrophysiology: Comparing Potassium Channel Blockers and Introducing 4-aminopyridin-1-ium-1-olate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific integrity. In the field of electrophysiology, where subtle variations in experimental conditions can lead to significant differences in results, ensuring the consistency of pharmacological agents is paramount. This guide provides an in-depth comparison of the electrophysiological effects and reproducibility of two widely used potassium channel blockers, 4-aminopyridine (4-AP) and tetraethylammonium (TEA). Furthermore, it introduces 4-aminopyridin-1-ium-1-olate hydrochloride, a derivative of 4-AP, and outlines a comprehensive framework for assessing its electrophysiological profile and the reproducibility of its effects.

The Critical Role of Potassium Channels and the Impact of Their Blockers

Voltage-gated potassium (Kv) channels are crucial in shaping the action potential and regulating neuronal excitability.[1] Their blockade can prolong the action potential, increase neurotransmitter release, and enhance neuronal conduction, making them valuable tools for studying neuronal function and for the development of therapeutics for neurological disorders.[2][3][4] 4-aminopyridine (4-AP) and tetraethylammonium (TEA) are two of the most extensively characterized potassium channel blockers, each with distinct mechanisms of action and electrophysiological signatures.

Mechanisms of Action: A Tale of Two Blockers

4-AP and TEA, while both targeting potassium channels, exhibit different binding sites and functional consequences. 4-AP is a relatively selective blocker of voltage-gated potassium channels, particularly those of the Kv1 family.[3] It is thought to enter the channel pore from the intracellular side and physically occlude it, thereby inhibiting the outward flow of potassium ions that is essential for repolarization.[2][4] This leads to a broadening of the action potential.

TEA, on the other hand, is a less selective blocker that can inhibit a wider range of potassium channels from both the intracellular and extracellular sides.[5][6] Its larger size prevents it from deeply entering the pore, and it is believed to bind to the outer vestibule of the channel, causing a "flickering" block. The functional outcome is also a prolongation of the action potential, though the kinetics and voltage-dependency of the block can differ from that of 4-AP.[5][7]

cluster_Neuron Neuronal Membrane cluster_KChannel Voltage-Gated K+ Channel Neuron Channel_Pore Channel Pore Block Block of K+ Efflux Channel_Pore->Block Intracellular Intracellular Side Extracellular Extracellular Side 4AP 4-Aminopyridine (4-AP) 4AP->Channel_Pore Intracellular binding TEA Tetraethylammonium (TEA) TEA->Channel_Pore Intra/Extracellular binding AP_Broadening Action Potential Broadening Block->AP_Broadening

Caption: Mechanism of action for 4-AP and TEA.

Comparative Electrophysiological Effects of 4-AP and TEA

The differential mechanisms of 4-AP and TEA translate into distinct and measurable effects on neuronal and cardiac electrophysiology. These differences are critical for experimental design and data interpretation.

Parameter4-Aminopyridine (4-AP)Tetraethylammonium (TEA)
Primary Target Voltage-gated K+ channels (e.g., Kv1 family)[3]Broad-spectrum K+ channel blocker[5]
Action Potential Significant broadening of the action potential.[5][8]Broadening of the action potential, can be less potent than 4-AP at similar concentrations.[5][7]
Repetitive Firing Can induce repetitive firing in some axons.[5]Less likely to induce repetitive firing.[5]
Afterhyperpolarization Can reduce the afterhyperpolarization.Can block the prolonged afterhyperpolarization that follows repetitive firing.[5]
Synaptic Transmission Enhances neurotransmitter release.[4]Also enhances neurotransmitter release.[7]
Cardiac Effects Can prolong the QT interval.[9][10]Can also affect cardiac action potentials.
Reproducibility Generally reproducible, but effects can be dose-dependent and influenced by tissue type.[11][12]Effects are also generally reproducible, with dose-dependency being a key factor.[13][14]

A Framework for Ensuring Reproducibility of Electrophysiological Data

To ensure the reproducibility of data obtained with any potassium channel blocker, a rigorous and well-documented experimental protocol is essential. This is particularly true when characterizing a novel compound like this compound.

Start Start: Experimental Design Preparation Cell/Tissue Preparation and Quality Control Start->Preparation Solution Compound Preparation and Vehicle Control Preparation->Solution Recording Electrophysiological Recording Solution->Recording Data_Acquisition Data Acquisition with Defined Parameters Recording->Data_Acquisition Analysis Data Analysis and Statistical Validation Data_Acquisition->Analysis Documentation Thorough Documentation and Reporting Analysis->Documentation End End: Reproducible Data Documentation->End

Sources

comparative efficacy of 4-aminopyridine N-oxide in different neurological disease models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for neurological disorders, the potassium channel blocker 4-aminopyridine (4-AP) has emerged as a significant agent for symptomatic improvement, particularly in conditions marked by demyelination. This guide provides a comprehensive analysis of the comparative efficacy of 4-AP across various preclinical neurological disease models, offering insights into its mechanisms of action, experimental validation, and potential for neuroprotective effects. While the focus of this guide is on the extensively studied 4-aminopyridine, it is noteworthy that research into its derivatives, such as 4-aminopyridine N-oxide, is still in its nascent stages, with a current lack of substantive data on its efficacy in neurological disease models.

Mechanism of Action: Restoring Conduction in Demyelinated Axons

The primary mechanism of action of 4-aminopyridine lies in its ability to block voltage-gated potassium (K+) channels in neurons.[1][2] In healthy myelinated axons, these channels are typically concealed under the myelin sheath. However, in demyelinating diseases like multiple sclerosis (MS) and spinal cord injury (SCI), the loss of myelin exposes these channels.[1][3] This exposure leads to an excessive leakage of potassium ions during action potential propagation, which dampens the nerve impulse and can lead to conduction block.[2]

By blocking these exposed K+ channels, 4-AP prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the presynaptic terminal.[4] This, in turn, enhances the release of neurotransmitters and restores, to some extent, the conduction of nerve impulses across the demyelinated segment.[3][4]

cluster_0 Demyelinated Axon cluster_1 4-AP Intervention Action Potential Action Potential Exposed K+ Channels Exposed K+ Channels Action Potential->Exposed K+ Channels Propagation K+ Efflux K+ Efflux Exposed K+ Channels->K+ Efflux Increased Blocked K+ Channels Blocked K+ Channels Conduction Block Conduction Block K+ Efflux->Conduction Block Leads to 4-AP 4-AP 4-AP->Exposed K+ Channels Blocks Prolonged Action Potential Prolonged Action Potential Blocked K+ Channels->Prolonged Action Potential Results in Restored Conduction Restored Conduction Prolonged Action Potential->Restored Conduction Leads to

Caption: Mechanism of 4-Aminopyridine Action in Demyelinated Axons.

Comparative Efficacy in Preclinical Models

The therapeutic potential of 4-AP has been investigated in a range of neurological disease models. The following sections provide a comparative overview of its efficacy, supported by experimental data.

Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is the most widely used animal model for MS. Studies have consistently demonstrated the symptomatic efficacy of 4-AP in improving motor function in EAE animals.

Animal ModelKey Efficacy EndpointsResultsReference
MOG₃₅₋₅₅-induced EAE in C57Bl/6 miceMobility (Rotarod and footprint analysis)Improved mobility, gait, and coordination.[5]
MOG-induced EAE-optic neuritis (ON) modelClinical score, retinal neurodegenerationAttenuated clinical score and reduced degeneration of inner retinal layers.[6]
Proteolipid protein-induced EAE in SJL miceClinical scores, pathologySignificantly improved clinical scores, confirmed pathologically.[1]

It is important to note that while 4-AP consistently improves motor function, its effects on the underlying disease course in EAE are debated. Some studies suggest it has no significant immunomodulatory or direct neuroprotective effects, while others indicate it may prevent demyelination and offer some level of neuroprotection.[5][6]

Spinal Cord Injury (SCI)

In models of SCI, where demyelination is a key pathological feature, 4-AP has shown promise in restoring axonal conduction and improving functional outcomes.

Animal ModelKey Efficacy EndpointsResultsReference
Chronic SCI in guinea pigsCompound action potential amplitudeIncreased amplitude of compound action potential, indicating improved conduction.[7]
Contusive and compressive SCINeurological functionLimited and transient neurological gain in some patients with long-standing injury.[3]

Clinical studies in human patients with chronic SCI have also reported improvements in motor and sensory function following 4-AP administration.[4][8][9]

Parkinson's Disease (PD)

The role of 4-AP in Parkinson's disease is less established, but emerging evidence suggests potential benefits beyond its primary mechanism of action. One proposed mechanism involves the modulation of neurotransmitter release, including dopamine.[10]

Animal ModelKey Efficacy EndpointsResultsReference
6-hydroxydopamine (6-OHDA)-induced Parkinsonism in ratsApomorphine-induced rotationsAttenuated behavioral symptoms of Parkinsonism at specific doses.[11]

Further research is needed to fully elucidate the therapeutic potential of 4-AP in Parkinson's disease.

Experimental Protocols

To facilitate the replication and further investigation of 4-AP's effects, detailed experimental protocols are crucial.

EAE Induction and Assessment

Protocol for MOG₃₅₋₅₅-induced EAE in C57Bl/6 mice:

  • Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Inject subcutaneously at two sites on the flank.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized 0-5 scale (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • 4-AP Treatment: Begin treatment with 4-AP (e.g., via oral gavage or in drinking water) at the onset of clinical signs or in a prophylactic paradigm.

  • Behavioral Testing: Assess motor function using a rotarod apparatus and footprint analysis at specified time points.

Immunization Immunization Pertussis Toxin Pertussis Toxin Immunization->Pertussis Toxin Day 0 & 2 Clinical Monitoring Clinical Monitoring Pertussis Toxin->Clinical Monitoring Daily 4-AP Treatment 4-AP Treatment Clinical Monitoring->4-AP Treatment At Onset of Signs Behavioral Assessment Behavioral Assessment 4-AP Treatment->Behavioral Assessment Throughout Study

Caption: Experimental Workflow for EAE Studies with 4-AP.

Spinal Cord Injury Model and Electrophysiological Recording

Protocol for Chronic SCI and Sucrose-Gap Recording:

  • Injury Induction: Perform a laminectomy at the thoracic level in adult guinea pigs and induce a contusion or compression injury using a standardized impactor device.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and bladder expression, for several weeks to allow the injury to become chronic.

  • Spinal Cord Extraction: Euthanize the animals and carefully dissect the spinal cord, isolating a strip of white matter containing the lesion.

  • Sucrose-Gap Recording: Mount the spinal cord strip in a sucrose-gap recording chamber to measure compound action potentials.

  • 4-AP Application: Perfuse the tissue with artificial cerebrospinal fluid (aCSF) containing varying concentrations of 4-AP.

  • Data Analysis: Measure the amplitude of the compound action potential before and after 4-AP application to quantify the restoration of conduction.

The Unexplored Potential of 4-Aminopyridine N-Oxide

While this guide has focused on the well-documented effects of 4-aminopyridine, the exploration of its derivatives remains a promising frontier. 4-Aminopyridine N-oxide is a known genotoxic impurity of dalfampridine (a slow-release formulation of 4-AP).[12] To date, its pharmacological activity in the central nervous system has been largely uninvestigated. A study focused on its synthesis and antibacterial properties found it to have some effect against certain bacteria, but this has no direct bearing on its potential in neurological disorders.[12]

The addition of an N-oxide group can significantly alter the physicochemical properties of a compound, potentially affecting its ability to cross the blood-brain barrier, its metabolic stability, and its interaction with target proteins. Future research is warranted to synthesize and evaluate the efficacy and safety of 4-aminopyridine N-oxide in established neurological disease models. Such studies would be crucial to determine if this derivative offers any advantages over the parent compound, such as improved therapeutic index or a different pharmacological profile.

Conclusion and Future Directions

4-Aminopyridine has a well-established role in symptomatically improving function in neurological conditions characterized by demyelination. Its efficacy in restoring nerve conduction has been demonstrated across multiple preclinical models, particularly for multiple sclerosis and spinal cord injury. While its neuroprotective effects remain an area of active investigation, the existing data provide a strong rationale for its clinical use and further research.

Future research should continue to explore the long-term effects of 4-AP on disease progression and investigate its potential in other neurological disorders. Furthermore, a systematic evaluation of derivatives such as 4-aminopyridine N-oxide is a logical next step. By understanding the structure-activity relationships within this class of compounds, researchers may be able to develop novel therapeutics with enhanced efficacy and safety profiles for the treatment of a wide range of debilitating neurological diseases.

References

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(4), 1127-1142. Available from: [Link]

  • Göbel, K., et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. Experimental Neurology, 248, 62-71. Available from: [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(4), 1127-1142. Available from: [Link]

  • Sørensen, P. S., et al. (2016). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders, 9(2), 107-119. Available from: [Link]

  • Meuth, S. G., et al. (2018). Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond. CNS Drugs, 32(7), 627-637. Available from: [Link]

  • Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e976. Available from: [Link]

  • Hayes, K. C. (1994). 4-Aminopyridine and spinal cord injury: a review. Restorative Neurology and Neuroscience, 6(4), 259-270. Available from: [Link]

  • Shi, R., & Blight, A. R. (1996). Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. Neuroscience, 73(1), 239-248. Available from: [Link]

  • Verma, A., et al. (2023). Exploring the Versatility of 4-Aminopyridine and Its Analogues in Managing Demyelinating Diseases (A Review). ACS Chemical Neuroscience. Available from: [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. Research Journal of Pharmacy and Technology, 15(5), 2087-2090. Available from: [Link]

  • Atanasova, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 129-135. Available from: [Link]

  • Keogh, M., et al. (2016). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 87(5), 535-545. Available from: [Link]

  • Davis, F. A., et al. (1987). 4-Aminopyridine improves clinical signs in multiple sclerosis. Annals of Neurology, 21(1), 71-77. Available from: [Link]

  • Haghdoost-Yazdi, H., et al. (2011). Significant effects of 4-aminopyridine and tetraethylammonium in the treatment of 6-hydroxydopamine-induced Parkinson's disease. Behavioural Brain Research, 223(1), 127-133. Available from: [Link]

  • Grijalva, I., et al. (2022). Functional improvement in individuals with chronic spinal cord injury treated with 4-aminopyridine: A systematic review. Frontiers in Neurology, 13, 1014545. Available from: [Link]

  • Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e976. Available from: [Link]

  • Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e976. Available from: [Link]

  • Hayes, K. C., et al. (1994). 4-Aminopyridine in chronic spinal cord injury: a controlled, double-blind, crossover study in eight patients. The Journal of Neurotrauma, 11(4), 433-446. Available from: [Link]

  • Luca, C. C., & Singer, C. (2013). Can 4-aminopyridine modulate dysfunctional gait networks in Parkinson's disease?. Parkinsonism & Related Disorders, 19(9), 777-782. Available from: [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(4), 1127-1142. Available from: [Link]

  • Nikolova, V., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(5), 332-342. Available from: [Link]

  • Segal, J. L., & Brunnemann, S. R. (1999). Safety and efficacy of 4-aminopyridine in humans with spinal cord injury: a long-term, controlled trial. Pharmacotherapy, 19(6), 713-724. Available from: [Link]

  • El-Sherif, Y., et al. (2015). Neuroprotective or Neurotoxic Effects of 4-aminopyridine Mediated by KChIP1 Regulation Through Adjustment of Kv 4.3 Potassium Channels Expression and GABA-mediated Transmission in Primary Hippocampal Cells. Neurotoxicity Research, 28(4), 321-338. Available from: [Link]

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Evaluating the Target Specificity and Selectivity of 4-Aminopyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurotherapeutics, the pursuit of molecules with high target specificity and selectivity is paramount for maximizing efficacy while minimizing adverse effects. This guide provides an in-depth evaluation of 4-aminopyridine (4-AP), a well-established potassium channel blocker, focusing on its target engagement and off-target profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 4-AP's molecular interactions to inform their research and development endeavors. While the specific salt form, 4-aminopyridin-1-ium-1-olate hydrochloride, is not extensively characterized in publicly available literature, the active moiety, 4-aminopyridine, has been the subject of numerous studies. This guide will, therefore, focus on the vast body of evidence available for 4-aminopyridine, also known under the non-proprietary names dalfampridine and fampridine.

Introduction: The Critical Role of Selectivity for a Potassium Channel Blocker

4-Aminopyridine is a small molecule that readily crosses the blood-brain barrier and is primarily known for its ability to block voltage-gated potassium channels.[1] This mechanism of action leads to the prolongation of action potentials, which in demyelinated axons, can restore nerve impulse conduction.[1][2] This has led to its approval for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[1]

However, the therapeutic window and safety profile of any drug are intrinsically linked to its selectivity. For a potassium channel blocker like 4-AP, an ideal profile would involve potent inhibition of the target potassium channel subtypes involved in the pathophysiology of the disease, with minimal to no interaction with other ion channels, receptors, or enzymes. Off-target interactions can lead to a range of undesirable effects, from minor side effects to serious toxicity.[3] Therefore, a thorough evaluation of 4-AP's selectivity is crucial for its optimal use and for the development of next-generation molecules with improved profiles.

This guide will delve into the experimental methodologies used to assess target specificity and selectivity, present a comparative analysis of 4-AP's interactions with its intended and unintended targets, and provide a framework for researchers to conduct their own evaluations.

Methodologies for Assessing Target Specificity and Selectivity

A multi-pronged approach is essential for a comprehensive evaluation of a compound's interaction profile. This typically involves a combination of in vitro biochemical and cell-based assays, followed by in vivo studies. For the scope of this guide, we will focus on the key in vitro methodologies that form the foundation of selectivity profiling.

Biochemical Assays: Direct Target Engagement

Biochemical assays utilize purified proteins to directly measure the interaction between a compound and its potential target. For 4-AP, this would primarily involve assays with various subtypes of potassium channels.

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target protein. The output is typically an IC50 value, representing the concentration of the compound required to inhibit 50% of the radioligand binding.

  • Electrophysiological Assays: Techniques like patch-clamp electrophysiology on cells expressing specific ion channel subtypes provide functional data on the compound's effect. This method can determine not only if a compound blocks a channel but also the nature of the block (e.g., voltage-dependent, use-dependent).

Cell-Based Assays: Target Engagement in a Biological Context

Cell-based assays offer a more physiologically relevant system to study drug-target interactions within a living cell.[4][5][6]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10][11] The principle is that a protein bound to a drug will be more resistant to heat-induced denaturation. CETSA can be performed in cell lysates or intact cells, providing evidence of target engagement in a native environment.[7][9]

  • Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., light, color) in response to the activation or inhibition of a specific signaling pathway. For 4-AP, a reporter assay could be designed to measure downstream consequences of potassium channel blockade.

Broad Off-Target Screening Panels

To assess selectivity, it is crucial to screen the compound against a wide range of potential off-targets. This is often done using commercially available screening panels.

  • Kinome Profiling: Given that kinases are a major class of drug targets and a frequent source of off-target effects, screening a compound against a panel of kinases is a standard practice in drug discovery.[12][13][14][15][16] This helps to identify any unintended kinase inhibition that could lead to toxicity or unexpected pharmacological effects.

  • Receptor and Ion Channel Panels: Comprehensive panels of receptors (e.g., GPCRs, nuclear receptors) and other ion channels (e.g., sodium, calcium channels) are used to identify potential cross-reactivity.

  • Chemoproteomics: This advanced technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample, such as a cell lysate or even in living cells. This can provide an unbiased view of a compound's interactome.

Comparative Analysis of 4-Aminopyridine's Selectivity Profile

The available literature provides a good, albeit not fully comprehensive, picture of 4-aminopyridine's selectivity.

Primary Target: Voltage-Gated Potassium Channels

4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[17][18] Its therapeutic effect in MS is attributed to the blockade of Kv channels exposed in demyelinated axons.[1] However, it is not highly selective for a specific subtype of Kv channel. This lack of subtype selectivity is a key characteristic to consider.

Known Off-Target Interactions

While primarily a potassium channel blocker, 4-AP has been shown to interact with other targets, particularly at higher concentrations.

  • Sodium Channels: Studies have demonstrated that at concentrations in the millimolar range (1-5 mM), 4-AP can inhibit inward sodium currents in rat cerebellar granule cells.[19] This is significantly higher than the therapeutic concentrations but highlights a potential for off-target effects at supratherapeutic doses. The mechanism of sodium channel inhibition by 4-AP appears to be different from that of local anesthetics.[19]

  • T-lymphocyte Potassium Channels: 4-AP can block K+ channels in T-lymphocytes, which may contribute to its immunomodulatory effects observed in preclinical models of autoimmune diseases.[1] This could be considered a secondary, and potentially beneficial, on-target effect depending on the therapeutic context.

  • Neurotransmitter Release: By prolonging the action potential, 4-AP enhances the release of several neurotransmitters, including acetylcholine, dopamine, noradrenaline, and glutamate.[1][17] This is a downstream functional consequence of its primary action but indicates a broad impact on neuronal signaling.

Cytochrome P450 (CYP) Enzyme Profile

A study investigating the in vitro effects of 4-aminopyridine on major human cytochrome P450 enzymes found no significant direct inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5 at concentrations up to 30 µM.[20] A minor inhibition of CYP2E1 was observed at 30 µM.[20] This suggests a low potential for 4-AP to cause drug-drug interactions by inhibiting the metabolism of other drugs.[20]

Comparative Data Summary
Target ClassSpecific Target/Process4-Aminopyridine ActivityConcentration RangeImplication for Selectivity
Primary Target Voltage-Gated Potassium ChannelsBroad-spectrum blockerMicromolarPrimary mechanism of action
Off-Target Voltage-Gated Sodium ChannelsInhibition of inward currentMillimolarLow risk at therapeutic doses, but potential for toxicity at high doses
Secondary On-Target T-lymphocyte K+ ChannelsBlockadeNot specifiedPotential for immunomodulatory effects
Downstream Effect Neurotransmitter ReleaseEnhanced release of multiple neurotransmittersNot specifiedBroad impact on neuronal signaling
Drug Metabolism Cytochrome P450 EnzymesMinimal to no direct inhibitionUp to 30 µMLow potential for metabolic drug-drug interactions

Experimental Protocols

To provide a practical framework, here are step-by-step methodologies for key experiments to evaluate target specificity and selectivity.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA methodologies.[7][8]

Objective: To determine the target engagement of 4-aminopyridine with a specific protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • 4-aminopyridine hydrochloride

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of 4-aminopyridine or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Determine the protein concentration of the soluble fractions.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities. Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of 4-aminopyridine indicates target engagement.

Kinome Profiling Workflow

This workflow outlines the general steps for assessing off-target effects on a panel of kinases.[12][13][14][15][16]

Objective: To determine the inhibitory activity of 4-aminopyridine against a broad panel of protein kinases.

Procedure:

  • Compound Submission: Provide 4-aminopyridine to a contract research organization (CRO) that offers kinome profiling services.

  • Assay Format: The CRO will typically perform radiometric or fluorescence-based assays using purified recombinant kinases. The compound is usually tested at a fixed concentration (e.g., 10 µM) in the initial screen.

  • Data Collection: The percentage of inhibition for each kinase at the tested concentration is determined.

  • Hit Confirmation: For kinases showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

  • Data Analysis: The results are presented as a percentage of inhibition or IC50 values for each kinase in the panel. This allows for a direct assessment of the compound's selectivity against the kinome.

Visualizing Experimental Workflows and Concepts

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with 4-AP or DMSO B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and precipitated proteins C->D E 5. Western Blot for target protein in soluble fraction D->E F 6. Quantify and plot melting curve E->F

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Target Specificity and Selectivity Concept

Selectivity_Concept cluster_compound 4-Aminopyridine cluster_targets Biological Targets Compound 4-AP OnTarget Primary Target (K+ Channels) Compound->OnTarget High Affinity (Therapeutic Effect) OffTarget1 Off-Target 1 (Na+ Channels) Compound->OffTarget1 Low Affinity (Potential Side Effects at High Doses) OffTarget2 Off-Target 2 (Kinases, etc.) Compound->OffTarget2 Negligible Affinity (High Selectivity)

Caption: Conceptual diagram of target specificity and selectivity for 4-aminopyridine.

Conclusion and Future Directions

4-aminopyridine is a valuable therapeutic agent with a well-defined primary mechanism of action as a voltage-gated potassium channel blocker. The available data suggests a reasonable selectivity profile, with a low propensity for inhibiting major drug-metabolizing enzymes and off-target interactions with sodium channels only occurring at supratherapeutic concentrations.

However, a complete and quantitative understanding of its selectivity across the entire human proteome is still lacking. Future research should focus on:

  • Comprehensive Kinome and Receptor Profiling: Generating quantitative data (IC50 or Kd values) against large panels of kinases and receptors would provide a more detailed map of 4-AP's off-target interactions.

  • Chemoproteomic Studies: Unbiased approaches like chemoproteomics could reveal novel, unexpected targets of 4-aminopyridine, offering new insights into its pharmacological effects and potential for repurposing.

  • Comparative Studies with Novel Potassium Channel Blockers: As new potassium channel modulators are developed, a direct head-to-head comparison of their selectivity profiles with 4-aminopyridine will be essential for identifying compounds with superior safety and efficacy.

By employing the methodologies outlined in this guide, researchers can build upon our current understanding of 4-aminopyridine and contribute to the development of more specific and selective therapeutics for neurological disorders.

References

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Arhiv za farmaciju, 69(3), 159-173. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(14), e3689. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 788. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1471, 151-175. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023). bioRxiv. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(4), 867-877. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100-2122. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments, (109), 53736. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2022). International Journal of Molecular Sciences, 23(19), 11463. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • 4-aminopyridine. Wikipedia. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Journal of Pharmaceutical Analysis, 12(3), 395-406. [Link]

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (2011). Journal of Medical Toxicology, 7(1), 60-64. [Link]

  • 4 Aminopyridine. PharmaCompass.com. [Link]

  • 4-Aminopyridine. PubChem. [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2012). Drug Metabolism and Disposition, 40(6), 1074-1078. [Link]

  • 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells. (2000). Brain Research, 873(1), 46-53. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Aminopyridin-1-ium-1-olate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Aminopyridin-1-ium-1-olate hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind these essential safety protocols.

Hazard Assessment and Chemical Profile

This compound is a heterocyclic amine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a thorough hazard assessment can be constructed by examining its constituent parts: the 4-aminopyridine N-oxide core and the hydrochloride salt.

  • 4-Aminopyridine Moiety: The parent compound, 4-aminopyridine, is classified as highly toxic. It is fatal if swallowed and toxic in contact with skin or if inhaled.[1][2] It is also known to cause skin and eye irritation and may cause respiratory irritation.[1][3]

  • Pyridine-N-oxide Functionality: Pyridine-N-oxides are known to cause skin and eye irritation and may lead to respiratory irritation.[4][5]

  • Hydrochloride Salt: The hydrochloride salt form can increase the water solubility of the compound. Upon dissolution, it can create a mildly acidic solution. Disposal of hydrochloride salts requires consideration of local regulations regarding pH levels of aqueous waste.[6]

Based on this analysis, this compound should be handled as a hazardous substance with acute toxicity, and as a skin, eye, and respiratory irritant.

Table 1: Hazard Profile of this compound and Related Compounds

Compound/MoietyKey HazardsGHS Hazard Statements (Inferred/Actual)
This compound Fatal if swallowed, Toxic in contact with skin or if inhaled, Causes skin and eye irritation, May cause respiratory irritation. H300, H311, H331, H315, H319, H335
4-AminopyridineFatal if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage, May cause respiratory irritation.[2]H300, H311, H331, H314, H335
Pyridine-N-oxideCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]H315, H319, H335
Hydrochloride SaltsCorrosive (in high concentrations), can form acidic solutions.(Varies with concentration)
Personal Protective Equipment (PPE) and Handling Precautions

Given the significant hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form (solid, solution, or as waste).

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[7]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, additional protection such as a chemical-resistant apron and sleeves should be used.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated (preferably within a fume hood).

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a clearly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water, followed by a decontaminating solution if available), and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid/Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbent material into a labeled hazardous waste container.

    • Wipe down the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.[4][8]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [9]

Step 1: Waste Segregation and Collection

  • All waste containing this compound must be collected in a designated hazardous waste container.[9] This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, vials, weighing paper).

    • Spill cleanup materials.

  • The waste container must be:

    • Chemically compatible with the waste.

    • In good condition with a secure, leak-proof lid.

    • Clearly labeled as "Hazardous Waste" and with the full chemical name: "this compound".

Step 2: Waste Storage

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • The storage area should be well-ventilated.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[4][8]

  • Provide the disposal contractor with all necessary information about the waste, including its chemical composition and known hazards.

Diagram 1: Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Unused chemical, contaminated items) Container Segregate into a Labeled, Compatible Hazardous Waste Container SolidWaste->Container LiquidWaste Liquid Waste (Solutions, rinsates) LiquidWaste->Container Storage Store in a Designated, Secure Area Container->Storage EHS Contact EHS or Licensed Waste Contractor Storage->EHS Transport Professional Transport and Disposal EHS->Transport

Caption: Workflow for the safe disposal of this compound.

The Rationale Behind the Protocols
  • Causality of Segregation: Separating this waste stream prevents unintentional and potentially dangerous reactions with other chemicals. For instance, mixing an acidic hydrochloride salt solution with a basic waste stream could lead to neutralization reactions that generate heat or gas.

  • Self-Validation through Containment: The use of robust, correctly labeled containers is a self-validating system. It ensures that the waste is clearly identified, preventing accidental misuse or improper disposal by others. This clear labeling is also a regulatory requirement.

  • Authoritative Grounding in Regulations: These procedures are based on established principles of laboratory safety and hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and aligned with general guidelines for the disposal of hazardous chemical waste.[6][7] The core principle is "cradle-to-grave" responsibility for hazardous materials, meaning the generator is responsible for the waste until its final, safe disposal.

Diagram 2: Decision-Making for Disposal

DecisionTree Start Waste Generated Containing This compound IsSolid Is the waste solid or liquid? Start->IsSolid Solid Solid Waste IsSolid->Solid Solid Liquid Liquid Waste IsSolid->Liquid Liquid CollectSolid Collect in labeled hazardous waste container for solids. Solid->CollectSolid CollectLiquid Collect in labeled hazardous waste container for liquids. Liquid->CollectLiquid ToDisposal Arrange for disposal via EHS/Licensed Contractor CollectSolid->ToDisposal CollectLiquid->ToDisposal

Caption: Decision tree for the segregation and disposal of waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • PubChem. (n.d.). 4-Aminopyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. [Link]

Sources

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